molecular formula C21H29ClN2O2S B610034 PF-4455242 hydrochloride CAS No. 1322001-35-3

PF-4455242 hydrochloride

货号: B610034
CAS 编号: 1322001-35-3
分子量: 409.0 g/mol
InChI 键: WRNZYMZEVIVCFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-4455242 is a selective, short-acting antagonist of the κ-opioid receptor. It was pursued in a phase I clinical trial for the treatment of bipolar disorder, and was also investigated as a treatment for depression and substance abuse.

属性

IUPAC Name

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNZYMZEVIVCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157432
Record name PF-4455242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322001-35-3
Record name [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-4455242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-4455242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4455242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PF-4455242 Hydrochloride: A Technical Guide on its Mechanism of Action as a Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] Initially investigated for the treatment of bipolar depression, its development was halted due to unfavorable toxicological findings in preclinical studies.[1][5][6] Despite its discontinuation for clinical use, PF-4455242 remains a valuable tool for researchers studying the role of the KOR system in various physiological and pathological processes, including mood disorders, substance abuse, and pain. This document provides a comprehensive overview of the mechanism of action of PF-4455242, detailing its interaction with the KOR and the subsequent downstream signaling effects.

Core Mechanism of Action: Kappa-Opioid Receptor Antagonism

PF-4455242 functions as a competitive antagonist at the kappa-opioid receptor.[7] This means it binds to the KOR with high affinity, thereby preventing the endogenous ligand, dynorphin, and other KOR agonists from binding and activating the receptor.[8] The KOR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduction of neuronal excitability. By blocking this activation, PF-4455242 effectively inhibits the canonical signaling pathway of the KOR.

The primary mechanism of action of PF-4455242 is its selective antagonism of the kappa-opioid receptor (KOR).[1][2][3][4] It exhibits a high affinity for the human KOR, with reported Ki values in the low nanomolar range.[1][3][9] Its selectivity for the KOR is significantly higher than for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][9]

Signaling Pathway of KOR Antagonism by PF-4455242

KOR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates PF_4455242 PF_4455242 PF_4455242->KOR Binds & Blocks G_protein Gαi/o KOR->G_protein Activates Blocked_Effect Inhibition of Downstream Effects KOR->Blocked_Effect No Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to Radioligand_Binding_Assay A Prepare cell membranes expressing opioid receptors B Incubate membranes with [³H]Radioligand and PF-4455242 A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Determine IC50 and calculate Ki D->E Tail_Flick_Test cluster_pretreatment Pretreatment cluster_challenge Agonist Challenge cluster_testing Nociceptive Testing cluster_analysis Data Analysis Administer_PF Administer PF-4455242 (s.c.) Administer_Agonist Administer KOR Agonist (U-50,488, s.c.) Administer_PF->Administer_Agonist Measure_Latency Measure tail-flick latency to radiant heat Administer_Agonist->Measure_Latency Calculate_ED50 Calculate ED50 of PF-4455242 Measure_Latency->Calculate_ED50

References

PF-4455242 Hydrochloride: A Technical Whitepaper on its Kappa-Opioid Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] Developed by Pfizer, it was investigated for the treatment of bipolar depression and other psychiatric disorders before its discontinuation in Phase I clinical trials due to unfavorable toxicology findings in animal studies.[1][3][4] This document provides a comprehensive technical overview of PF-4455242's pharmacological profile, focusing on its KOR antagonist activity. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The kappa-opioid receptor system is a key modulator of mood, stress, and reward pathways in the central nervous system.[5] Antagonism of the KOR has been identified as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders.[4] PF-4455242 emerged as a promising small molecule KOR antagonist with high affinity and selectivity.[1][2] This whitepaper will delve into the core pharmacological characteristics of PF-4455242, providing a technical guide for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of PF-4455242

ReceptorLigandKᵢ (nM)SpeciesReference
Kappa (κ)PF-44552421-3Human[1]
Mu (μ)PF-445524210-64Human[1]
Delta (δ)PF-4455242>4000Human[1]

Table 2: In Vitro Functional Activity of PF-4455242

AssayParameterValueSystemReference
KOR AntagonismIₘₐₓ≈ 50%-[1]

Table 3: In Vivo Efficacy of PF-4455242

ModelEffectED₅₀ (mg/kg, s.c.)SpeciesReference
Mouse Tail Flick Test (vs. U-50,488)Blockade of analgesia0.67Mouse[6]
Mouse Forced Swim TestAntidepressant-like effect3.2 (minimal effective dose)Mouse[6]
Cocaine-Seeking Behavior (CPP)Prevention1 (pretreatment dose)Mouse[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the KOR antagonist activity of PF-4455242.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of PF-4455242 for the kappa-, mu-, and delta-opioid receptors.

Materials:

  • Cell membranes expressing the human kappa-, mu-, or delta-opioid receptor.

  • Radioligand: [³H]-U-69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of PF-4455242 in binding buffer.

  • In a 96-well plate, add cell membranes (typically 50-100 µg of protein per well).

  • Add the appropriate radioligand at a concentration near its Kd.

  • Add the various concentrations of PF-4455242.

  • For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., unlabeled U-69,593 for KOR).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of PF-4455242 and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of PF-4455242 to antagonize G-protein activation by a KOR agonist.

Materials:

  • Cell membranes expressing the human kappa-opioid receptor.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • A known KOR agonist (e.g., U-69,593).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Unlabeled GTPγS.

  • Glass fiber filters.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare solutions of the KOR agonist and PF-4455242 in assay buffer.

  • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

  • Add GDP to each well.

  • Add PF-4455242 at various concentrations, followed by a fixed concentration of the KOR agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of PF-4455242 concentration to determine its antagonist potency (IC₅₀ or Kₑ).

Mouse Forced Swim Test

This in vivo behavioral assay is used to assess the antidepressant-like effects of PF-4455242.[7][8][9][10][11]

Materials:

  • Male mice (e.g., C57BL/6).

  • This compound.

  • Vehicle solution.

  • A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Video recording equipment.

Procedure:

  • Pre-test session (Day 1): Place each mouse individually into the cylinder of water for a 15-minute period.[7] This is to induce a state of behavioral despair.

  • After 15 minutes, remove the mice, dry them, and return them to their home cages.

  • Test session (Day 2): Administer PF-4455242 or vehicle to the mice (e.g., subcutaneously) 30-60 minutes before the test.

  • Place the mice back into the water-filled cylinders for a 5-6 minute test session.

  • Record the sessions for later analysis.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • A significant decrease in immobility time in the PF-4455242-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Stress-Induced Reinstatement of Cocaine Seeking

This in vivo model assesses the potential of PF-4455242 to prevent stress-induced relapse to drug-seeking behavior.[12][13][14][15][16]

Materials:

  • Rats or mice.

  • Cocaine hydrochloride.

  • This compound.

  • Vehicle solution.

  • Operant conditioning chambers equipped with levers and a drug delivery system.

  • A stressor (e.g., intermittent footshock).

Procedure:

  • Cocaine Self-Administration Training: Train the animals to self-administer cocaine by pressing a lever in the operant chamber.

  • Extinction Training: Once a stable response is established, replace the cocaine solution with saline. Continue the sessions until the lever-pressing behavior is significantly reduced (extinguished).

  • Reinstatement Test:

    • Administer PF-4455242 or vehicle to the animals.

    • Expose the animals to a brief, intermittent stressor (e.g., footshock).

    • Place the animals back into the operant chambers and record the number of lever presses on the previously active lever.

  • A significant reduction in stress-induced lever pressing in the PF-4455242-treated group compared to the vehicle group indicates that the compound can attenuate stress-induced relapse to cocaine seeking.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[17] The primary pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] Additionally, the Gβγ subunits can modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] KOR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5]

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Blocks G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Radioligand_Binding_Workflow start Start prep Prepare Serial Dilutions of PF-4455242 start->prep plate Add Membranes, Radioligand, and PF-4455242 to 96-well Plate prep->plate incubate Incubate at Controlled Temperature plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Data Analysis: Determine IC₅₀ and Kᵢ count->analyze end End analyze->end Forced_Swim_Test_Workflow start Start day1 Day 1: Pre-test Session (15 min swim) start->day1 recover 24h Recovery day1->recover day2_drug Day 2: Administer PF-4455242 or Vehicle recover->day2_drug day2_test Day 2: Test Session (5-6 min swim) day2_drug->day2_test record Record Session day2_test->record analyze Score Immobility Time record->analyze compare Compare PF-4455242 vs. Vehicle analyze->compare end End compare->end

References

Technical Guide: Synthesis of PF-4455242 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of PF-4455242 hydrochloride, a selective κ-opioid receptor (KOR) antagonist. The information presented herein is compiled from key literature and is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

PF-4455242, chemically named 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is a potent and selective antagonist of the κ-opioid receptor.[1] Its development was aimed at exploring the therapeutic potential of KOR antagonism in various central nervous system disorders. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthesis Pathway of this compound

The synthesis of PF-4455242 is a multi-step process that involves the construction of a biphenyl (B1667301) core, followed by the introduction of the sulfonamide and the amine side chain. The final step is a reductive amination to yield the target compound, which is then converted to its hydrochloride salt.

G A 2-Bromobenzenesulfonyl chloride C 1-(2-Bromophenylsulfonyl)pyrrolidine A->C Et3N, DCM B Pyrrolidine (B122466) B->C E 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde C->E Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C D 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B166112) D->E G PF-4455242 (Free Base) E->G NaBH(OAc)3, DCE, rt F Isobutylamine (B53898) F->G H This compound G->H HCl in Ether

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenylsulfonyl)pyrrolidine

To a solution of 2-bromobenzenesulfonyl chloride in dichloromethane (B109758) (DCM) is added triethylamine (B128534) (Et3N), followed by the dropwise addition of pyrrolidine at 0 °C. The reaction mixture is stirred at room temperature until completion. The crude product is then purified.

Step 2: Synthesis of 2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde

1-(2-Bromophenylsulfonyl)pyrrolidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are dissolved in a mixture of dioxane and water. To this solution, potassium carbonate (K2CO3) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) are added. The mixture is heated at 80 °C under an inert atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography.

Step 3: Synthesis of PF-4455242 (Free Base)

2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde and isobutylamine are dissolved in 1,2-dichloroethane (B1671644) (DCE). Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The product is isolated and purified.

Step 4: Formation of this compound

The purified free base of PF-4455242 is dissolved in a suitable solvent, and a solution of hydrogen chloride (HCl) in diethyl ether is added. The resulting precipitate is collected by filtration and dried to yield this compound as a white solid.

Quantitative Data Summary

StepStarting Material(s)Key ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)
12-Bromobenzenesulfonyl chloride, PyrrolidineEt3NDCM0 to rt12~95
21-(2-Bromophenylsulfonyl)pyrrolidine, 4-Formylphenylboronic acid pinacol (B44631) esterPd(dppf)Cl2, K2CO3Dioxane/H2O8016~80
32'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde, IsobutylamineNaBH(OAc)3DCErt4~75
4PF-4455242 (Free Base)HCl in Ether-rt->95

Mechanism of Action: κ-Opioid Receptor Antagonism

PF-4455242 acts as a competitive antagonist at the κ-opioid receptor, which is a G protein-coupled receptor (GPCR). In its natural state, the binding of an agonist (e.g., dynorphin) to the KOR activates intracellular signaling pathways. As an antagonist, PF-4455242 binds to the receptor but does not elicit a functional response, thereby blocking the effects of endogenous or exogenous agonists.

G cluster_0 Cell Membrane KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds and Activates PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Binds and Blocks AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK IonChannels Ion Channel Modulation G_protein->IonChannels cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., altered neuronal excitability) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling pathway of the κ-opioid receptor and the antagonistic action of PF-4455242.

References

The Discovery and Development of PF-4455242: A Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 is a selective, short-acting kappa-opioid receptor (KOR) antagonist that was under development by Pfizer for the treatment of bipolar depression, mood disorders, and substance abuse.[1][2][3] The rationale for its development was rooted in the understanding that the endogenous KOR system, activated by its ligand dynorphin (B1627789), plays a crucial role in the pathophysiology of stress, anhedonia, and depression. By blocking the KOR, PF-4455242 was designed to alleviate these symptoms. Preclinical studies demonstrated promising efficacy in animal models of depression and addiction. However, the development of PF-4455242 was discontinued (B1498344) in 2010 during Phase 1 clinical trials due to unfavorable toxicological findings in animals following long-term exposure.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and the experimental protocols utilized in the evaluation of PF-4455242.

Introduction: The Kappa-Opioid Receptor System as a Therapeutic Target

The kappa-opioid receptor (KOR) is a G protein-coupled receptor predominantly expressed in brain regions associated with mood, motivation, and stress responses.[4][5] Its endogenous ligand, dynorphin, is released under stressful conditions and contributes to aversive and dysphoric states.[6] Chronic activation of the KOR system is implicated in the negative affective states associated with stress-related psychiatric disorders. Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of depression, anxiety, and substance use disorders.[6] PF-4455242 was developed as a potent and selective antagonist of the KOR, with the aim of mitigating the detrimental effects of an overactive KOR system.

Mechanism of Action

PF-4455242 functions as a competitive antagonist at the kappa-opioid receptor.[1] By binding to the KOR, it blocks the binding of the endogenous agonist dynorphin, thereby preventing the initiation of downstream signaling cascades that lead to dysphoria and other negative affective states.[6] The KOR is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4] By antagonizing these effects, PF-4455242 is believed to restore normal neuronal function in circuits disrupted by stress and dynorphin release.

Preclinical Pharmacology

The preclinical development of PF-4455242 involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including binding affinity, functional activity, and efficacy in animal models.

In Vitro Binding and Functional Activity

The binding affinity of PF-4455242 for the human opioid receptors was determined using radioligand binding assays. These studies demonstrated high affinity and selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.

Table 1: In Vitro Binding Affinity of PF-4455242 at Human Opioid Receptors

ReceptorBinding Affinity (Ki, nM)
Kappa (κ)1–3[1]
Mu (μ)10–64[1]
Delta (δ)>4000[1]

Subsequent research has suggested that PF-4455242 may act as a moderately efficacious partial antagonist, with an Imax of approximately 50%.[1]

In Vivo Efficacy

The antidepressant and anti-addictive potential of PF-4455242 was evaluated in various rodent models.

Table 2: In Vivo Preclinical Efficacy of PF-4455242

Experimental ModelSpeciesEndpointEfficacy of PF-4455242
Forced Swim TestRatIncreased immobility time (depressive-like behavior)Decreased immobility time[4][5]
Stress-Induced Reinstatement of Cocaine-SeekingAnimal ModelReinstatement of drug-seeking behaviorReversed reinstatement[1]
Spiradoline-Induced Prolactin ElevationAnimal ModelElevation of plasma prolactinReversed elevation[1]

Pharmacokinetics

Comprehensive pharmacokinetic data for PF-4455242 in dogs and monkeys are not publicly available. The available data focuses on studies in rats.

Table 3: Pharmacokinetic Parameters of PF-4455242 in Rats

ParameterValue
PK-PD Model-Based Ki Estimate 414 ng/mL
Predicted Human Ki 44.4 ng/mL
Estimated Human Ki (from clinical data) 39.2 ng/mL

Clinical Development and Discontinuation

PF-4455242 entered Phase 1 clinical trials for the treatment of bipolar depression.[1][3] However, the clinical development was halted in 2010 due to adverse toxicological findings in animals that had been exposed to the drug for three months.[1][3] Specific results from the Phase 1 clinical trial are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the evaluation of PF-4455242.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human kappa-, mu-, or delta-opioid receptor.

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radiolabeled opioid ligand (e.g., [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (PF-4455242).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Tail-Flick Test

This is a common behavioral assay to assess nociception and the efficacy of analgesics.

  • Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.

  • Procedure: The mouse or rat is gently restrained, and its tail is positioned over the radiant heat source. The latency to a tail-flick response is measured automatically. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (e.g., a KOR agonist) and the antagonist (PF-4455242) are administered at specified times before the test.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect. The ability of an antagonist to reverse this effect is a measure of its potency.

Forced Swim Test

This test is widely used to screen for antidepressant-like activity in rodents.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure: The rat or mouse is placed in the cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded. A pre-test session is often conducted 24 hours prior to the actual test.[7]

  • Drug Administration: The test compound (PF-4455242) or vehicle is administered prior to the test session.

  • Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, particularly under conditions of stress, initiates a signaling cascade that is associated with negative affective states. This pathway involves the transcription factor CREB (cAMP response element-binding protein).[6]

KOR_Signaling Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to Gi_o Gi/o Protein Activation KOR->Gi_o AC Adenylyl Cyclase Inhibition Gi_o->AC cAMP ↓ cAMP AC->cAMP CREB CREB Modulation cAMP->CREB Dysphoria Dysphoria & Negative Affect CREB->Dysphoria Leads to PF4455242 PF-4455242 PF4455242->KOR Blocks

Caption: KOR signaling pathway initiated by stress.

Drug Discovery and Preclinical Evaluation Workflow

The development of PF-4455242 followed a standard preclinical drug discovery workflow, from initial screening to in vivo efficacy testing.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics & Toxicology Binding Radioligand Binding Assays (Affinity & Selectivity) Functional Functional Assays ([35S]GTPγS) Binding->Functional TailFlick Tail-Flick Test (Analgesia Blockade) Functional->TailFlick FST Forced Swim Test (Antidepressant Effect) TailFlick->FST Addiction Addiction Models (Relapse Prevention) FST->Addiction PK Pharmacokinetic Studies (Rat, Dog, Monkey) Addiction->PK Tox Toxicology Studies PK->Tox Clinical Phase 1 Clinical Trial Tox->Clinical Lead_ID Lead Identification (PF-4455242) Lead_ID->Binding

Caption: Preclinical development workflow for PF-4455242.

Conclusion

PF-4455242 represents a significant effort in the development of selective KOR antagonists for the treatment of psychiatric disorders. Its discovery and preclinical evaluation provided valuable insights into the therapeutic potential of targeting the KOR system. While its development was ultimately halted due to toxicity concerns, the research surrounding PF-4455242 has contributed to a deeper understanding of the role of the KOR in stress and mood regulation and continues to inform the development of next-generation KOR-targeted therapeutics. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

In-Depth Technical Guide: PF-4455242 Hydrochloride Binding Affinity for Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of PF-4455242 hydrochloride at opioid receptors. The information is compiled from key pharmacological studies to assist researchers and drug development professionals in understanding the molecular interactions and signaling pathways of this compound.

Executive Summary

PF-4455242 is a high-affinity, selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] It exhibits a significantly lower affinity for the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[1][2] Developed by Pfizer, PF-04455242 was investigated for the treatment of bipolar depression but its development was discontinued (B1498344) in early clinical trials.[1][4] Functionally, it acts as an antagonist, blocking the effects of KOR agonists.[2]

Quantitative Binding Affinity Data

The binding affinity of PF-4455242 for human opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

Receptor SubtypeMean Ki (nM)SpeciesReference
Kappa (κ) Opioid Receptor3Human[2][4]
Mu (μ) Opioid Receptor64Human[2][4]
Delta (δ) Opioid Receptor>4000Human[2][4]

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional activity of PF-4455242 at opioid receptors, primarily based on the research by Grimwood S, et al. (2011).

Radioligand Displacement Binding Assay

This assay determines the affinity of an unlabeled compound (PF-4455242) by measuring its ability to displace a radiolabeled ligand from its receptor.

3.1.1 Cell Culture and Membrane Preparation

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor were used.

  • Culture Conditions: Cells were cultured in appropriate media and conditions to ensure optimal receptor expression.

  • Membrane Preparation:

    • Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate was centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant was centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet was washed and resuspended in a suitable assay buffer.

    • Protein concentration was determined using a standard method, such as the Bradford assay.

3.1.2 Binding Assay Protocol

  • Radioligands:

    • KOR: [³H]U-69,593 was used as the radioligand.

    • MOR & DOR: Specific radioligands for these receptors were utilized (details to be confirmed from the primary literature).

  • Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing MgCl₂.

  • Procedure:

    • In a 96-well plate, cell membranes (containing a specific amount of protein) were incubated with the radioligand and varying concentrations of PF-4455242.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • The mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The IC₅₀ (concentration of PF-4455242 that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to stimulate or inhibit G-protein activation by the receptor.

3.2.1 Assay Principle

Agonist binding to a G-protein coupled receptor (GPCR) like the KOR promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation as it accumulates on the Gα subunit. Antagonists are identified by their ability to block agonist-stimulated [³⁵S]GTPγS binding.

3.2.2 Assay Protocol

  • Materials:

    • Membranes from CHO cells expressing the human KOR (CHO-hKOR).

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • A known KOR agonist (e.g., U-69,593).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Procedure:

    • CHO-hKOR cell membranes were pre-incubated with GDP in the assay buffer.

    • Varying concentrations of PF-4455242 were added, followed by a fixed concentration of the KOR agonist.

    • The reaction was initiated by the addition of [³⁵S]GTPγS.

    • The mixture was incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction was terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.

  • Data Analysis: The ability of PF-4455242 to inhibit the agonist-stimulated [³⁵S]GTPγS binding was analyzed to determine its antagonist potency (IC₅₀ or Ke).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO Cells Expressing Opioid Receptor Homogenization Homogenization in Ice-Cold Buffer CHO_cells->Homogenization Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Supernatant1->Centrifuge2 Membrane_Pellet Wash and Resuspend Membrane Pellet Centrifuge2->Membrane_Pellet Incubation Incubate Membranes with Radioligand & PF-4455242 Membrane_Pellet->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for the radioligand displacement binding assay.

GTP_gamma_S_Assay cluster_Gprotein G-Protein Activation Cycle cluster_workflow Assay Workflow Inactive_GPCR Inactive KOR Active_GPCR Active KOR Inactive_GPCR->Active_GPCR Agonist Active_GPCR->Inactive_GPCR PF-4455242 (Antagonist) Active_G Gα-GTPγS + Gβγ Active_GPCR->Active_G GDP -> GTPγS Exchange Inactive_G Gαβγ-GDP Inactive_G->Active_GPCR Preincubation Pre-incubate Membranes with GDP Addition Add PF-4455242 and KOR Agonist Preincubation->Addition Initiation Initiate with [35S]GTPγS Addition->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Rapid Filtration Incubation->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Determine Antagonist Potency Quantification->Data_Analysis

Caption: GTPγS binding assay principle and experimental workflow.

References

Pharmacological Profile of PF-4455242 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-4455242 hydrochloride is a selective, orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2][3] It was under development by Pfizer for the potential treatment of bipolar depression but was discontinued (B1498344) in early clinical trials due to unfavorable toxicological findings in animals.[1][4] Despite its discontinuation for clinical use, PF-4455242 remains a valuable research tool for elucidating the role of the KOR system in various physiological and pathological processes, including mood disorders, addiction, and pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, in vivo efficacy, and detailed experimental methodologies for its characterization.

Introduction

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the endogenous opioid system. Activation of the KOR is associated with dysphoria, anhedonia, and pro-depressive-like effects, making KOR antagonists a promising therapeutic strategy for mood and substance use disorders.[4][5] PF-4455242 was developed as a potent and selective KOR antagonist to investigate this therapeutic hypothesis.[2] This document serves as a technical resource for researchers utilizing PF-4455242, summarizing its pharmacological properties and providing detailed protocols for its experimental evaluation.

Pharmacological Profile

Binding Affinity and Selectivity

PF-4455242 exhibits high affinity for the human kappa-opioid receptor with approximately 10- to 20-fold selectivity over the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[1][6] Initially characterized as a neutral antagonist, subsequent studies revealed it to be a partial antagonist with a maximal inhibition of approximately 50%.[1]

Table 1: Receptor Binding Affinities (Ki) of PF-4455242

ReceptorKi (nM)SpeciesReference
Kappa Opioid Receptor (KOR)1 - 3Human[1][6]
Mu Opioid Receptor (MOR)10 - 64Human[1][6]
Delta Opioid Receptor (DOR)> 4000Human[1][6]
In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of PF-4455242 in various animal models. It has been shown to reverse the analgesic and prolactin-elevating effects of KOR agonists.[1] Furthermore, PF-4455242 has exhibited antidepressant-like effects in models such as the forced swim test and the social defeat stress model.[4][7] It has also been shown to reverse stress-induced reinstatement of cocaine-seeking behavior.[1]

Table 2: In Vivo Efficacy of PF-4455242

Animal ModelEffectSpeciesReference
Mouse Tail-Flick AssayReversed spiradoline-induced analgesia (ID50 = 1.5 mg/kg)Mouse[6]
Forced Swim TestAntidepressant-like effectsMouse[4]
Social Defeat StressAntidepressant-like effectsMouse[4]
Cocaine ReinstatementReversed stress-induced cocaine-seekingRat[1]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of PF-4455242 for the kappa-opioid receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-hKOR cells) Incubation Incubate Membranes, Radioligand, and PF-4455242 Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]U-69,593) Radioligand_Prep->Incubation Compound_Prep PF-4455242 Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation->Analysis

Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.

  • Incubation: In a final volume of 1 mL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), incubate the cell membranes (approximately 20-50 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]U-69,593 at a concentration near its Kd) and varying concentrations of this compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593) is included.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of PF-4455242 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Forced Swim Test (Mouse)

This protocol is used to assess the antidepressant-like effects of PF-4455242.

Forced_Swim_Test_Workflow cluster_prep Preparation cluster_test Test Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate Mice to Testing Room Drug_Admin Administer PF-4455242 or Vehicle Animal_Acclimation->Drug_Admin Placement Place Mouse in Beaker of Water (25°C) Drug_Admin->Placement Recording Record Behavior for 6 minutes Placement->Recording Scoring Score Immobility Time (last 4 minutes) Recording->Scoring Comparison Compare Immobility Time between Groups Scoring->Comparison

Forced Swim Test Workflow.

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Animal Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Gently place each mouse into the cylinder of water. The total duration of the test is 6 minutes.

  • Behavioral Scoring: The behavior of the mouse is recorded, typically by a trained observer or using an automated video tracking system. The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A significant decrease in immobility time in the PF-4455242-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathway

As a KOR antagonist, PF-4455242 blocks the signaling cascade initiated by the binding of endogenous dynorphins or exogenous KOR agonists. KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin (Agonist) KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Blocks Gi_o Gi/o Protein KOR->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits K_channel ↑ K+ Channel Activity Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity Gi_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP

Kappa-Opioid Receptor Signaling Pathway.

Activation of KOR by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance. These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release. PF-4455242, by blocking the initial binding of agonists to the KOR, prevents these downstream signaling events.

Conclusion

This compound is a well-characterized, selective kappa-opioid receptor antagonist. While its clinical development was halted, it remains an indispensable tool for preclinical research aimed at understanding the role of the KOR system in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of PF-4455242 in a research setting and to support the ongoing investigation into the therapeutic potential of KOR antagonism.

References

PF-4455242 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of PF-4455242 hydrochloride, a selective κ-opioid receptor (KOR) antagonist. The document also details its mechanism of action through a schematic of the KOR signaling pathway and outlines a general experimental workflow for determining compound solubility. PF-4455242 was under investigation by Pfizer for the treatment of bipolar depression, among other conditions, but its development was discontinued (B1498344) in early clinical trials.[1]

Solubility Profile

Table 1: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[2]
WaterNot specified
Ethanol (B145695)Not specified

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound is not available, a general experimental workflow for assessing the solubility of small molecule compounds is described below. This protocol is based on standard laboratory practices.

General Workflow for Kinetic Solubility Assessment

A common high-throughput method for assessing kinetic solubility involves the use of DMSO stock solutions.

  • Preparation of Stock Solution: A concentrated stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: A small aliquot of each DMSO concentration is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: The presence of precipitate is measured. Common methods include:

    • Nephelometry: Measures the scattering of light caused by insoluble particles.

    • UV-Vis Spectroscopy: Measures the absorbance of the solution after filtering out any precipitate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

  • Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that remains in solution under the assay conditions.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO dilute Create serial dilutions in DMSO stock->dilute add_buffer Add DMSO dilutions to aqueous buffer dilute->add_buffer incubate Incubate at controlled temperature add_buffer->incubate measure Measure precipitation (e.g., nephelometry, UV-Vis) incubate->measure analyze Determine highest soluble concentration measure->analyze

Kinetic Solubility Experimental Workflow

Mechanism of Action: κ-Opioid Receptor Antagonism

PF-4455242 acts as a selective antagonist of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3][4] The endogenous ligands for KORs are dynorphins. The activation of KOR by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release. These effects are associated with analgesia but also with dysphoria and other undesirable side effects.

As an antagonist, PF-4455242 binds to the KOR but does not activate it. By occupying the receptor, it blocks the binding and subsequent signaling of endogenous agonists like dynorphins or exogenous KOR agonists. This blockade can reverse the physiological effects mediated by KOR activation. The therapeutic potential of KOR antagonists is being explored for conditions such as depression, anxiety, and substance use disorders.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KOR κ-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Binds & Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Ion_Channel->Neuronal_Activity

PF-4455242 Mechanism of Action at the κ-Opioid Receptor

References

In Vitro Characterization of PF-4455242 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in mood, addiction, and pain.[1][2] Developed by Pfizer, it was investigated for the treatment of bipolar depression and substance abuse disorders.[3][4] Although its clinical development was discontinued, PF-4455242 remains a valuable tool for preclinical research into the function of the KOR system.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, selectivity, and functional antagonism, presented with detailed experimental protocols and visual representations of key pathways and workflows.

Data Presentation

Table 1: Receptor Binding Affinity of PF-4455242
ReceptorSpeciesRadioligandKᵢ (nM)Reference
Kappa (KOR) Human[³H]U-69,5933.0[2]
Rat[³H]CI-97721[2]
Mouse[³H]CI-97722[2]
Mu (MOR) Human[³H]DAMGO64[2]
Delta (DOR) Human[³H]DPDPE> 4000[2]
Table 2: In Vivo Antagonist Potency of PF-4455242
AssayAgonistSpeciesID₅₀ (mg/kg)Reference
Tail-Flick AnalgesiaSpiradoline (KOR)Rat1.5[2]
Tail-Flick AnalgesiaMorphine (MOR)Rat9.8[2]
Inhibition of ex vivo [³H]CI-977 binding (KOR)-Rat2.0[2]
Inhibition of ex vivo [³H]DAMGO binding (MOR)-Rat8.6[2]
Reversal of Spiradoline-induced Prolactin ReleaseSpiradoline (KOR)Rat2.3[2]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a Gi/o-coupled G protein-coupled receptor (GPCR), by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway can also involve the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 and JNK pathways. PF-4455242 acts as an antagonist, blocking the binding of agonists and preventing the initiation of this signaling cascade.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist KOR Agonist KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds & Activates Antagonist PF-4455242 Antagonist->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates MAPK MAPK Cascade (p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts CellularResponse Cellular Response (e.g., altered neuronal excitability) IonChannel->CellularResponse ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse MAPK->CellularResponse

Figure 1. Kappa-Opioid Receptor (KOR) signaling pathway and the antagonistic action of PF-4455242.
Experimental Workflow for In Vitro Characterization

The in vitro characterization of a GPCR antagonist like PF-4455242 typically follows a tiered approach, starting with binding assays to determine affinity and selectivity, followed by functional assays to confirm antagonism and elucidate its mechanism of action.

Experimental_Workflow cluster_tier1 Tier 1: Binding Characterization cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Downstream Signaling Binding_Assay Radioligand Binding Assay Selectivity_Screen Selectivity Screening (vs. MOR, DOR, etc.) Binding_Assay->Selectivity_Screen Determine Ki GTPgS_Assay [³⁵S]GTPγS Binding Assay Selectivity_Screen->GTPgS_Assay Confirm Selectivity cAMP_Assay cAMP Accumulation Assay GTPgS_Assay->cAMP_Assay Assess Functional Antagonism Beta_Arrestin_Assay β-Arrestin Recruitment Assay cAMP_Assay->Beta_Arrestin_Assay Investigate Biased Signaling Western_Blot Western Blot for Phospho-ERK/p38 Beta_Arrestin_Assay->Western_Blot Analyze Downstream Effects

Figure 2. Tiered experimental workflow for the in vitro characterization of a KOR antagonist.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-hKOR)

  • Radioligand (e.g., [³H]U-69,593 for KOR)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled U-69,593)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either PF-4455242, vehicle, or non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of PF-4455242 using competitive binding analysis software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist, and the ability of an antagonist to block this activation.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-hKOR)

  • [³⁵S]GTPγS

  • KOR agonist (e.g., U-69,593)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • Non-specific binding control (unlabeled GTPγS)

Procedure:

  • Pre-incubate cell membranes with PF-4455242 or vehicle for a defined period (e.g., 15 minutes) at 30°C.

  • Add a mixture of the KOR agonist, [³⁵S]GTPγS, and GDP to initiate the reaction.

  • Incubate for a further period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the ability of PF-4455242 to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its functional antagonist constant (Kb).

Tango™ β-Arrestin Recruitment Assay

This cell-based reporter gene assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Materials:

  • U2OS cells stably co-expressing the KOR fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein.

  • KOR agonist (e.g., U-50,488)

  • This compound

  • Cell culture medium and reagents

  • LiveBLAzer™-FRET B/G Substrate

Procedure:

  • Plate the Tango™ KOR-bla U2OS cells in a 384-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of this compound or vehicle for a defined period.

  • Add the KOR agonist at a concentration that elicits a robust response (e.g., EC₈₀).

  • Incubate for a specified time (e.g., 5 hours) to allow for β-lactamase reporter gene expression.

  • Add the LiveBLAzer™-FRET B/G Substrate to each well.

  • Incubate for 2 hours at room temperature in the dark.

  • Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

  • Calculate the emission ratio to determine β-lactamase activity and the inhibitory effect of PF-4455242.

Conclusion

The in vitro characterization of this compound reveals it to be a high-affinity and selective antagonist of the kappa-opioid receptor. The data generated from binding and functional assays provide a comprehensive understanding of its pharmacological profile. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers utilizing PF-4455242 as a pharmacological tool to investigate the physiological and pathological roles of the KOR system. Although its clinical development has ceased, the well-defined in vitro properties of PF-4455242 solidify its importance in ongoing preclinical research.

References

PF-4455242 Hydrochloride: A Technical Whitepaper on a Selective Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04455242 is a novel, orally active, small molecule antagonist of the kappa-opioid receptor (KOR) developed by Pfizer.[1][2] It exhibits high affinity and selectivity for the KOR over other opioid receptors.[3][4][5] Initially investigated for the treatment of bipolar depression, its development was discontinued (B1498344) in 2010 during Phase I clinical trials due to unfavorable long-term toxicology findings in animal studies.[1][3][6] Despite its discontinuation, PF-04455242 remains a significant research tool for understanding the role of the KOR system in mood disorders and addiction.[5][6][7] Preclinical studies demonstrated its efficacy in animal models of depression and stress, and it effectively reversed the effects of KOR agonists.[3][5][6] This document provides a comprehensive technical overview of PF-04455242, including its pharmacological profile, detailed experimental methodologies, and relevant signaling pathways.

Pharmacological Profile

PF-04455242, chemically known as 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine, was identified as a potent and selective KOR antagonist.[3][8] Its pharmacological activity is characterized by its high binding affinity for the KOR and its functional antagonism in both in vitro and in vivo models.

Receptor Binding Affinity

PF-04455242 demonstrates a high affinity for the human kappa-opioid receptor, with approximately 20-fold selectivity over the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[4][5]

Table 1: Receptor Binding Affinity (Ki) of PF-04455242

Receptor Target Species Binding Affinity (Ki)
Kappa (KOR) Human 3.0 nM[4][5]
Kappa (KOR) Rat 21 nM[5]
Kappa (KOR) Mouse 22 nM[5]
Mu (MOR) Human 64 nM[4][5]

| Delta (DOR) | Human | > 4000 nM[3][4] |

Functional Activity

While initially described as a neutral antagonist, subsequent research revealed that PF-04455242 acts as a partial antagonist at the KOR, with a maximal blockade of the U-69,593 agonist response plateauing at approximately 50%.[3] It is considered a "short-acting" antagonist, distinguishing it from irreversible antagonists like JDTic.[3] In vivo, it effectively blocks the pharmacological effects of KOR agonists.

In Vivo Efficacy & Preclinical Findings

PF-04455242 demonstrated significant therapeutic potential in various preclinical models. It reversed the analgesic and prolactin-elevating effects induced by the KOR agonist spiradoline.[3][5][9] Furthermore, it showed antidepressant-like efficacy in the mouse forced-swim test and attenuated the behavioral effects of stress in the mouse social defeat assay.[5][6][10] It also showed potential for treating addiction by preventing the reinstatement of cocaine-seeking behavior.[3][5]

Table 2: In Vivo Antagonist and Behavioral Activity of PF-04455242

Assay Model/Species Agonist (if applicable) Measured Effect PF-04455242 Potency (ID50 / Effective Dose)
Tail-Flick Analgesia Rat Spiradoline (KOR agonist) Reversal of Analgesia 1.5 mg/kg[4][5]
Tail-Flick Analgesia Rat Morphine (MOR agonist) Reversal of Analgesia 9.8 mg/kg[4]
Prolactin Release Rat Spiradoline Inhibition of Prolactin Elevation 2.3 mg/kg[5]
Ex Vivo Receptor Occupancy Rat [3H]CI-977 (KOR) Inhibition of Binding 2.0 mg/kg[5]
Ex Vivo Receptor Occupancy Rat [3H]DAMGO (MOR) Inhibition of Binding 8.6 mg/kg[5]
Forced Swim Test Mouse N/A Antidepressant-like Effect (Reduced Immobility) 3.2 mg/kg (minimal effective dose)[10]

| Conditioned Place Preference | Mouse | Cocaine | Prevention of Reinstatement | 1.0 mg/kg[10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize PF-04455242.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the equilibrium dissociation constant (Ki) of PF-04455242 for KOR, MOR, and DOR.

Materials:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing the human KOR, MOR, or DOR.[13]

  • Radioligand: A high-affinity radiolabeled ligand, e.g., [3H]diprenorphine or a receptor-specific ligand like [3H]CI-977 for KOR.[5][14]

  • Test Compound: PF-04455242 hydrochloride dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[15]

  • Filtration Apparatus: A 96-well cell harvester (e.g., Brandel or PerkinElmer) with glass fiber filters (e.g., Whatman GF/B or GF/C).[13][15]

  • Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[15][16]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation (e.g., 50-120 µg protein) with a fixed concentration of the radioligand and varying concentrations of PF-04455242.[11][15]

  • Incubation: Plates are incubated, typically for 60 minutes at 25°C or 30°C, to allow the binding to reach equilibrium.[13][15]

  • Separation: The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.[11][15]

  • Quantification: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[11]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding to yield specific binding. The concentration of PF-04455242 that inhibits 50% of the specific radioligand binding (IC50) is calculated using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

[35S]GTPγS Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[16] For an antagonist, the assay measures the ability to block agonist-stimulated [35S]GTPγS binding.

Objective: To determine the functional antagonist activity of PF-04455242 at the KOR.

Materials:

  • Membrane Preparations: As described in the binding assay.

  • Reagents: [35S]GTPγS, GDP, a standard KOR agonist (e.g., U-50,488 or U-69,593), and PF-04455242.[13][17]

  • Assay Buffer: Typically 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[13]

Procedure:

  • Assay Setup: In a 96-well plate, membrane preparations (5-10 µg protein) are pre-incubated with GDP (typically 10-30 µM) and varying concentrations of the antagonist (PF-04455242).[13][18]

  • Agonist Stimulation: A fixed concentration of the KOR agonist (typically at its EC80) is added to the wells to stimulate G-protein activation.

  • Initiation of Reaction: The binding reaction is initiated by adding [35S]GTPγS (e.g., 0.05 nM).[13]

  • Incubation: The plate is incubated at 25°C or 30°C for 60 minutes.[13]

  • Termination and Detection: The reaction is terminated by rapid filtration, and radioactivity is counted as described in the radioligand binding assay.

  • Data Analysis: The ability of PF-04455242 to inhibit the agonist-stimulated [35S]GTPγS binding is plotted against its concentration to determine the IC50 value, which reflects its functional antagonist potency.

Mouse Forced Swim Test (Porsolt Test)

This is a widely used behavioral test to screen for antidepressant-like activity in rodents.[19][20] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant compounds.[19][21]

Objective: To assess the antidepressant-like effects of PF-04455242.

Apparatus:

  • A transparent cylindrical container (e.g., 20 cm diameter, 30-50 cm height).[19][22]

  • The cylinder is filled with water (24-25°C) to a depth (e.g., 15 cm) where the mouse cannot touch the bottom with its tail or hind limbs.[19][21]

Procedure:

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: PF-04455242 or vehicle is administered at a specified time before the test (e.g., 30-60 minutes prior).

  • Test Session: Each mouse is gently placed into the water-filled cylinder for a single 6-minute session.[22][23]

  • Behavioral Recording: The entire session is recorded by a video camera for later analysis. The experimenter should remain out of the animal's sight.[19]

  • Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The last 4 minutes of the 6-minute test are typically analyzed. The primary measure is the duration of immobility, defined as the time the mouse spends floating passively or making only small movements necessary to keep its head above water.[23]

  • Data Analysis: The total time spent immobile is calculated for each animal. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Visualizations: Pathways and Workflows

KOR Signaling Pathway and Antagonism

The kappa-opioid receptor is a canonical Gi/o-coupled GPCR.[24] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels.[24][25][26] This cascade results in a net reduction in neuronal excitability. PF-04455242 acts by competitively binding to the KOR, thereby preventing the endogenous agonist (dynorphin) or exogenous agonists from initiating this signaling pathway.[7]

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein cluster_extracellular cluster_intracellular KOR KOR Gi Gαi/o KOR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (K+) K_ion K+ GIRK->K_ion Efflux Ca_Channel Ca++ Channel Neuronal_Activity ↓ Neuronal Excitability Ca_Channel->Neuronal_Activity Reduced Neurotransmitter Release Gi->AC Inhibits Gby Gβγ Gby->GIRK Activates Gby->Ca_Channel Inhibits Agonist Agonist (e.g., Dynorphin) Agonist->KOR Binds & Activates PF445 PF-04455242 PF445->KOR Blocks ATP ATP ATP->AC K_ion->Neuronal_Activity Hyperpolarization Ca_ion Ca++ Ca_ion->Ca_Channel Influx

Caption: KOR antagonist PF-04455242 blocks agonist-induced G-protein signaling.

Experimental Workflow for KOR Antagonist Characterization

The characterization of a novel KOR antagonist like PF-04455242 follows a logical progression from in vitro screening to in vivo functional and behavioral assessment.

Antagonist_Workflow start Compound Synthesis (PF-04455242) binding_assay In Vitro Binding Assays (Radioligand Competition) start->binding_assay selectivity Determine Ki and Selectivity (KOR vs MOR, DOR) binding_assay->selectivity functional_assay In Vitro Functional Assays ([35S]GTPγS) selectivity->functional_assay If selective antagonism Confirm Antagonist Activity (IC50 vs Agonist) functional_assay->antagonism in_vivo_pkpd In Vivo PK/PD & Target Engagement (Receptor Occupancy, Prolactin) antagonism->in_vivo_pkpd If potent antagonist efficacy Confirm In Vivo Target Blockade (ID50) in_vivo_pkpd->efficacy behavioral_models In Vivo Behavioral Models (Forced Swim, Social Defeat) efficacy->behavioral_models therapeutic_potential Assess Therapeutic Potential behavioral_models->therapeutic_potential clinical_trials Clinical Trials (Phase I) therapeutic_potential->clinical_trials

Caption: A typical discovery and development workflow for a KOR antagonist.

Conclusion

PF-04455242 is a well-characterized, selective kappa-opioid receptor antagonist that served as a valuable tool in preclinical research. With high affinity for the KOR and demonstrated efficacy in animal models relevant to depression, stress, and addiction, it highlighted the therapeutic potential of KOR antagonism.[3][6][7] Although its clinical development was halted due to safety concerns in long-term animal studies, the data generated from its investigation continue to inform the ongoing development of new KOR-targeted therapeutics for neuropsychiatric disorders.[3][6]

References

A Technical Guide to the Short-Acting Properties of PF-4455242 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-4455242 is an experimental, orally bioavailable small molecule developed by Pfizer as a selective antagonist of the κ-opioid receptor (KOR).[1][2] It was investigated primarily for the treatment of bipolar depression, with additional preclinical studies exploring its potential for depression and substance abuse disorders.[2][3][4] A key characteristic of PF-4455242 is its "short-acting" or "non-inactivating" nature, distinguishing it from earlier, long-acting KOR antagonists.[1][5] Despite reaching Phase I clinical trials, its development was discontinued (B1498344) in 2010 due to unfavorable long-term toxicological findings in animal studies.[1][2][3] This guide provides a detailed overview of its mechanism, pharmacokinetic/pharmacodynamic profile, and the experimental basis for its characterization as a short-acting antagonist.

Mechanism of Action

PF-4455242 functions as a competitive antagonist at the κ-opioid receptor. The KOR system, along with its endogenous ligand dynorphin (B1627789), is heavily implicated in the neurobiology of stress, mood, and addiction.[3][6] Activation of KOR is generally associated with negative affective states like dysphoria and anhedonia, and it functionally opposes the rewarding effects mediated by the μ-opioid receptor (MOR).[6]

By blocking the KOR, PF-4455242 prevents dynorphin from binding and activating the receptor, thereby mitigating stress-induced and reward-related behaviors.[1][3] Initially characterized as a neutral antagonist, subsequent research has refined its profile to that of a moderately efficacious partial antagonist (Imax ≈ 50%).[1] Its selectivity is a key feature, showing a 10- to 20-fold higher affinity for the KOR compared to the MOR, and negligible affinity for the δ-opioid receptor (DOR).[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Signaling & Effect Stress Stress / Drug Exposure Dynorphin Dynorphin Release Stress->Dynorphin KOR KOR G-Protein Coupled Receptor Dynorphin->KOR:f0 Binds & Activates G_Protein G-Protein Signaling KOR->G_Protein Downstream Dysphoria / Anhedonia (Anti-Reward Pathway) G_Protein->Downstream PF4455242 PF-4455242 PF4455242->KOR:f0 Binds & Blocks

Caption: KOR antagonism by PF-4455242.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for PF-4455242, compiled from preclinical and clinical studies.

Table 1: Receptor Binding Affinity

Receptor Binding Affinity (Ki) Selectivity vs. KOR Source
Human κ-Opioid Receptor (KOR) 1–3 nM - [1]
Human μ-Opioid Receptor (MOR) 10–64 nM ~10-20 fold lower [1]

| Human δ-Opioid Receptor (DOR) | > 4,000 nM | Negligible |[1] |

Table 2: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK-PD) Parameters

Parameter Species Value Notes Source
Blockade of U-50,488 Analgesia (ED50) Mouse 0.67 mg/kg (s.c.) Blocks effects of a KOR agonist. [4]
Blockade of Morphine Analgesia (ED50) Mouse 12 mg/kg (s.c.) Demonstrates in-vivo MOR antagonism at higher doses. [4]
Antidepressant-like Efficacy (MED) Mouse 3.2 mg/kg (s.c.) Minimal effective dose in forced swim test. [4]
PK-PD Model Estimated Ki Rat 414 ng/mL Based on spiradoline-induced prolactin elevation. [7]
Predicted PK-PD Model Ki Human 44.4 ng/mL Predicted from rat data. [7]
Estimated PK-PD Model Ki Human 39.2 ng/mL Estimated from clinical data (spiradoline challenge). [7]
Brain/Plasma Ratio (AUC 0-4h) Rat ~1 Good blood-brain barrier penetration. [4]
Clearance Profile Rat High - [4]
Clearance Profile Dog, Monkey Moderate - [4]

| Clearance Profile | Human Hepatocytes | Moderate | In vitro data. |[4] |

Experimental Protocols & Evidence

KOR Target Engagement: The Spiradoline Challenge

A key experimental model used to confirm the mechanism of action and build a translational PK-PD model for PF-4455242 involved a challenge with the KOR agonist spiradoline. Activation of KOR in the pituitary gland stimulates prolactin release, which can be measured in the plasma as a reliable biomarker of KOR agonism.[7] The protocol was applied in both rats and humans.

Protocol:

  • Subjects: Male Sprague-Dawley rats; healthy human volunteers.[7]

  • Antagonist Administration: Subjects receive a single oral dose of PF-4455242 (e.g., 18 mg and 30 mg in humans) or placebo.[7]

  • Agonist Challenge: After a set time for PF-4455242 to reach target tissues, the KOR agonist spiradoline is administered.

  • Biomarker Measurement: Blood samples are collected over a time course. Plasma prolactin levels are measured.

  • Endpoint: The primary endpoint is the extent to which pretreatment with PF-4455242 blocks or reverses the expected rise in prolactin induced by spiradoline.[7]

This study successfully demonstrated that PF-4455242 reversed the spiradoline-induced prolactin response in both species, confirming target engagement and allowing for the development of a PK-PD model that accurately predicted the clinical response from preclinical data.[7]

cluster_0 Dosing Phase cluster_1 Measurement & Analysis Subject Subject (Rat or Human) Dose_PF Oral Dose: PF-4455242 or Placebo Subject->Dose_PF Dose_Spi Administer KOR Agonist (Spiradoline) Dose_PF->Dose_Spi Time Delay Sampling Time-Course Blood Sampling Dose_Spi->Sampling Analysis Measure Plasma Prolactin Levels Sampling->Analysis Result Result: Reversal of Prolactin Spike by PF-4455242 Analysis->Result

Caption: Experimental workflow for the spiradoline challenge.

Preclinical Models of Mood and Addiction

PF-4455242 demonstrated efficacy in animal models predictive of antidepressant and anti-addictive properties:

  • Forced Swim Test: In mice, it showed antidepressant-like effects.[3][4]

  • Social Defeat Stress: The compound reduced immobile postures in mice subjected to social defeat stress.[3][4]

  • Cocaine-Seeking Behavior: It reversed stress-induced reinstatement of cocaine-seeking behavior in animal models.[1][4]

Molecular Basis for Short Duration of Action

The duration of action of KOR antagonists has been linked to their ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Prototypical, long-acting antagonists like nor-BNI produce a long-lasting blockade (weeks to months) that is correlated with sustained JNK activation.[5][8] This effect is thought to be a consequence of ligand-directed signaling or "biased agonism," where the antagonist blocks G-protein signaling but activates a separate pathway.[5]

In contrast, PF-4455242 is a short-acting antagonist and does not cause a significant increase in phosphorylated JNK.[5] Its duration of action is therefore more directly related to its pharmacokinetic properties rather than persistent downstream signaling changes.

cluster_long Long-Acting Antagonists (e.g., nor-BNI) cluster_short Short-Acting Antagonists KOR KOR JNK_Activation JNK Pathway Activation KOR->JNK_Activation Activates No_JNK No JNK Activation KOR->No_JNK Does Not Activate Long_Antagonist nor-BNI Long_Antagonist->KOR Binds Long_Duration Long Duration of Action (Weeks-Months) JNK_Activation->Long_Duration Short_Antagonist PF-4455242 Short_Antagonist->KOR Binds Short_Duration Short Duration of Action (Hours) No_JNK->Short_Duration

Caption: JNK signaling and KOR antagonist duration.

Conclusion

PF-4455242 hydrochloride is a well-characterized, selective, short-acting KOR antagonist. Its properties are defined by high affinity for the KOR, good oral bioavailability and brain penetration, and a duration of action governed by its pharmacokinetics rather than persistent signaling mechanisms like JNK activation. Preclinical studies demonstrated its potential as a therapeutic for mood and substance use disorders by blocking the anti-reward and pro-stress effects of the endogenous KOR system. Although its clinical development was halted due to toxicity in long-term animal studies, PF-4455242 remains a valuable tool for researchers investigating the complex roles of the kappa-opioid system in neuropsychiatric conditions.

References

Methodological & Application

In Vivo Experimental Protocols for PF-4455242 Hydrochloride: A Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies of PF-4455242 hydrochloride, a selective, short-acting kappa-opioid receptor (KOR) antagonist. This compound has been investigated for its potential therapeutic effects in mood and substance use disorders. The following sections detail its mechanism of action, experimental workflows, and specific protocols for evaluating its efficacy in established rodent models of depression.

Mechanism of Action: Antagonism of the Kappa-Opioid Receptor

PF-4455242 exerts its effects by selectively blocking the kappa-opioid receptor (KOR).[1] The endogenous ligand for this receptor is dynorphin, a peptide that is released in response to stress. Activation of the KOR is associated with dysphoria, anhedonia, and the negative affective states that can contribute to depression and addiction. By antagonizing the KOR, PF-4455242 is hypothesized to block these stress-induced effects, thereby exhibiting antidepressant-like and anxiolytic-like properties.

A key downstream signaling pathway affected by KOR activation involves the inhibition of adenylyl cyclase and the modulation of various kinase cascades, including the p38 MAPK pathway, which is linked to aversive effects.[2][3] PF-4455242, as a KOR antagonist, prevents these downstream signaling events.

Kappa-Opioid Receptor Signaling Pathway Mechanism of Action of PF-4455242 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits p38_MAPK p38 MAPK Activation G_Protein->p38_MAPK Activates cAMP ↓ cAMP AC->cAMP Dysphoria Dysphoria/ Aversion p38_MAPK->Dysphoria PF_4455242 PF-4455242 Hydrochloride PF_4455242->KOR Blocks In Vivo Experimental Workflow General Workflow for In Vivo Studies Animal_Model Animal Model Selection (e.g., C57BL/6J mice) Acclimation Acclimation Period Animal_Model->Acclimation Drug_Prep This compound Preparation Acclimation->Drug_Prep Administration Drug Administration (e.g., subcutaneous) Drug_Prep->Administration Behavioral_Test Behavioral Testing (FST or CSDS) Administration->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4][5] As a G protein-coupled receptor (GPCR), KOR activation is associated with a range of physiological and behavioral effects, including dysphoria, stress, and the modulation of reward pathways.[6][7] Consequently, KOR antagonists like PF-4455242 are valuable research tools and potential therapeutic agents for conditions such as depression, anxiety, and substance use disorders.[1][8] These application notes provide a comprehensive overview of the recommended dosage of this compound in mouse models, along with detailed protocols for key behavioral assays.

Physicochemical Properties and In Vitro Activity

PF-4455242 is a high-affinity KOR antagonist with the following binding affinities:

ReceptorSpeciesKᵢ (nM)
KORHuman3
KORMouse22
KORRat21
MORHuman64
DORHuman>4000

Data sourced from Grimwood et al., 2011.[1]

Recommended Dosage in Mouse Models

The effective dosage of this compound in mice can vary depending on the experimental paradigm and the desired biological effect. The following table summarizes reported effective doses from in vivo studies:

Experimental ModelMouse StrainAdministration RouteDosageObserved EffectReference
Forced Swim TestNot SpecifiedSubcutaneous (s.c.)3.2 mg/kgAntidepressant-like efficacy[8]
Social Defeat StressNot SpecifiedNot SpecifiedNot SpecifiedAttenuated behavioral effects of stress[1]
Conditioned Place Preference (Cocaine-seeking)Not SpecifiedSubcutaneous (s.c.)1 mg/kgPrevention of cocaine-seeking behavior[8]
KOR Agonist-Induced Analgesia (Tail-Flick Test)Not SpecifiedNot SpecifiedID₅₀ = 1.5 mg/kgReversal of KOR agonist (spiradoline)-induced analgesia
MOR Agonist-Induced Analgesia (Tail-Flick Test)Not SpecifiedNot SpecifiedID₅₀ = 9.8 mg/kgReversal of MOR agonist (morphine)-induced analgesia

Experimental Protocols

Drug Preparation

For in vivo administration, this compound should be dissolved in a suitable vehicle. While the specific vehicle used in the primary mouse studies is not explicitly stated in the provided search results, a common approach for similar compounds involves:

  • Vehicle: A solution of sterile saline (0.9% NaCl) with a small percentage of a solubilizing agent such as Tween 80 or DMSO, with the final concentration of the organic solvent kept to a minimum (typically ≤5%). The pH of the solution should be adjusted to a physiologically compatible range if necessary.

  • Preparation:

    • Weigh the desired amount of this compound.

    • If using a co-solvent, first dissolve the compound in the organic solvent (e.g., DMSO).

    • Gradually add the saline while vortexing to ensure complete dissolution.

    • The final solution should be clear and free of particulates.

    • Prepare fresh on the day of the experiment.

Mouse Forced Swim Test

This test is used to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm high, 20 cm in diameter) filled with water (23-25°C) to a level of 15 cm.[9]

  • Procedure:

    • Administer this compound (e.g., 3.2 mg/kg, s.c.) or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Gently place the mouse into the water tank.

    • The total test duration is typically 6 minutes.[9][10]

    • Record the behavior of the mouse, often focusing on the last 4 minutes of the test.[9][10]

    • The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[10]

Social Defeat Stress Model

This model is used to induce stress-related behaviors like social avoidance and anhedonia.

  • Apparatus: A standard mouse cage divided by a perforated partition.

  • Procedure:

    • An experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for a period of physical defeat (e.g., 5-10 minutes).

    • Following the physical interaction, the experimental mouse is housed on the opposite side of the partition for the remainder of the 24-hour period, allowing for sensory but not physical contact.

    • This procedure is typically repeated for a number of consecutive days (e.g., 10 days).[11]

    • This compound can be administered before each stress session to evaluate its ability to prevent the development of stress-induced behaviors.

    • Behavioral outcomes are assessed after the stress period, often using a social interaction test where the mouse is given a choice to interact with a novel mouse or an empty enclosure. A reduction in time spent with the novel mouse is indicative of social avoidance.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of drugs and to study relapse behavior.

  • Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues.[12][13]

  • Procedure:

    • Pre-conditioning (Baseline): The mouse is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.[14]

    • Conditioning: This phase consists of several days of conditioning sessions.

      • On drug-conditioning days, the mouse receives an injection of the substance being studied for its rewarding properties (e.g., cocaine) and is confined to one of the compartments.

      • On vehicle-conditioning days, the mouse receives a vehicle injection and is confined to the other compartment.

      • To study the effect of PF-4455242 on drug-seeking, it can be administered prior to the conditioning sessions with the drug of abuse. For example, a 1 mg/kg dose of PF-4455242 has been shown to be effective in preventing cocaine-seeking behavior.[8]

    • Post-conditioning (Test): The mouse is again allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Tail-Flick Test

This assay is used to measure nociception and the analgesic effects of compounds.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the mouse's tail.[15]

  • Procedure:

    • The mouse is gently restrained, and its tail is positioned over the heat source.[16]

    • The heat source is activated, and a timer starts.

    • The latency to a rapid flick of the tail is recorded as the response time.[17] A cut-off time is pre-determined to prevent tissue damage.

    • To test the antagonist effects of PF-4455242, it is administered prior to a KOR agonist (e.g., spiradoline). An effective antagonist will reverse the analgesic effect of the agonist, resulting in a shorter tail-flick latency compared to the agonist alone.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using the DOT language to visualize the kappa-opioid receptor signaling pathway and a typical experimental workflow for evaluating PF-4455242 in a mouse behavioral model.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_mapk MAPK Pathway PF-4455242 PF-4455242 (Antagonist) KOR KOR PF-4455242->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Gi_Go Gαi/o KOR->Gi_Go Activates G_beta_gamma Gβγ KOR->G_beta_gamma MAPK MAPK (ERK, p38, JNK) KOR->MAPK Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_beta_gamma->IonChannels Modulates cAMP cAMP AC->cAMP Reduces Downstream Downstream Effects MAPK->Downstream

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Vehicle Vehicle Control Group Group_PF4455242 PF-4455242 Group Drug_Prep PF-4455242 & Vehicle Preparation Drug_Prep->Group_Vehicle Drug_Prep->Group_PF4455242 Behavioral_Assay Behavioral Assay (e.g., Forced Swim Test) Group_Vehicle->Behavioral_Assay Group_PF4455242->Behavioral_Assay Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion Stats->Conclusion

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes: PF-4455242 Hydrochloride for Blocking Spiradoline-Induced Prolactin Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The kappa-opioid receptor (KOR) system is a key modulator of mood, stress, and reward pathways.[1][2] Activation of KORs, which are G protein-coupled receptors, can lead to various physiological responses, including a significant increase in serum prolactin levels.[1] This neuroendocrine response is primarily mediated by the tonic inhibition of hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons, which normally suppress prolactin release from the anterior pituitary.[3][4]

Spiradoline is a selective KOR agonist that reliably induces a dose-dependent increase in prolactin secretion.[5] PF-4455242 is a selective, short-acting KOR antagonist.[6][7] The ability of PF-4455242 to block the prolactin-elevating effects of spiradoline serves as a robust in vivo model for demonstrating target engagement and proof-of-mechanism.[6][8][9] This application note provides detailed protocols for utilizing this pharmacological challenge model in a research setting.

Pharmacological Data

The following tables summarize the key pharmacological properties of PF-4455242 and the effects of KOR agonists on prolactin levels.

Table 1: Receptor Binding Affinity (Ki) of PF-04455242

Receptor Binding Affinity (Ki) Selectivity vs. KOR
Kappa-Opioid Receptor (KOR) 1–3 nM[6] -
Mu-Opioid Receptor (MOR) 10–64 nM[6] ~10-20 fold lower
Delta-Opioid Receptor (DOR) > 4,000 nM[6] Negligible

Data sourced from in vitro binding assays.[6]

Table 2: Effect of Spiradoline on Human Prolactin Levels

Treatment Dose (i.m.) Peak Prolactin Increment (over baseline)
Spiradoline 1.6 µg/kg Not specified
Spiradoline 4.0 µg/kg 214%[5]

Data from a study in healthy male volunteers.[5]

Signaling Pathway and Mechanism of Action

Activation of the KOR by an agonist like spiradoline inhibits the activity of TIDA neurons in the hypothalamus. This reduces the release of dopamine (B1211576), which is the primary prolactin-inhibitory factor (PIF). The decrease in dopamine at the anterior pituitary leads to the disinhibition of lactotroph cells, resulting in a surge of prolactin secretion.[3][4][10] PF-4455242, as a KOR antagonist, competitively binds to the KOR, preventing spiradoline from exerting its inhibitory effect on TIDA neurons, thereby blocking the subsequent rise in prolactin.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary Spiradoline Spiradoline (KOR Agonist) KOR Kappa-Opioid Receptor (KOR) Spiradoline->KOR Activates PF4455242 PF-4455242 (KOR Antagonist) PF4455242->KOR Blocks TIDA TIDA Neuron KOR->TIDA Inhibits Dopamine Dopamine Release TIDA->Dopamine Controls Lactotroph Lactotroph Cell Dopamine->Lactotroph Inhibits Prolactin Prolactin Release Lactotroph->Prolactin

Caption: Mechanism of KOR-mediated prolactin release and its blockade.

Experimental Workflow

A typical in vivo experiment involves acclimatizing the subjects, obtaining baseline measurements, administering the antagonist (or placebo), followed by the agonist challenge, and collecting samples at specified time points for analysis.

G cluster_0 start Start acclimate Subject Acclimatization start->acclimate baseline Baseline Blood Sample (t = -60 min) acclimate->baseline placebo Administer Placebo baseline->placebo pf4455242 Administer PF-4455242 (Antagonist) baseline->pf4455242 spiradoline Administer Spiradoline (Agonist Challenge, t = 0 min) placebo->spiradoline pf4455242->spiradoline sampling Serial Blood Sampling (e.g., t = 15, 30, 60, 120 min) spiradoline->sampling analysis Serum Separation & Prolactin ELISA sampling->analysis end End analysis->end

Caption: General experimental workflow for the pharmacological challenge study.

Protocols

Protocol 1: In Vivo Pharmacological Challenge in Rodents

This protocol describes a method for evaluating the efficacy of PF-4455242 hydrochloride in blocking spiradoline-induced prolactin release in rats.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • This compound[11][12]

  • Spiradoline

  • Vehicle (e.g., sterile saline or 5% DMSO/5% Tween 80 in saline)

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Pipettes and tips

2. Animal Preparation:

  • House animals under standard conditions (12:12 light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatize animals to handling and experimental procedures for at least 3-5 days prior to the study.

  • For serial blood sampling, surgical implantation of a jugular vein cannula is recommended to minimize stress during collection.[10] Allow animals to recover for 3-5 days post-surgery.

3. Drug Preparation and Administration:

  • This compound Solution: Prepare a stock solution in a suitable vehicle. The final concentration should be adjusted to deliver the desired dose in a volume of 1-5 mL/kg. PF-4455242 is soluble in DMSO.[12]

  • Spiradoline Solution: Prepare a fresh solution of spiradoline in sterile saline on the day of the experiment.

  • Dosing:

    • Divide animals into at least two groups: Vehicle + Spiradoline and PF-4455242 + Spiradoline.

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally) or vehicle. The pretreatment time will depend on the route of administration and compound pharmacokinetics (typically 30-60 minutes).

    • At time t=0, administer spiradoline (e.g., 0.1-1 mg/kg, subcutaneously) to all animals.

4. Blood Collection and Processing:

  • Collect a baseline blood sample (~200 µL) just before PF-4455242/vehicle administration.

  • Collect subsequent blood samples at timed intervals after spiradoline administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate serum.

  • Carefully collect the serum supernatant and store at -80°C until analysis.[13][14]

Protocol 2: Quantification of Rat Prolactin by ELISA

This protocol provides a general procedure for measuring prolactin concentrations in rat serum using a commercially available ELISA kit.[13][14][15]

1. Materials and Reagents:

  • Rat Prolactin ELISA Kit (containing antibody-coated microplate, standards, detection antibody, substrate, wash buffer, and stop solution)

  • Rat serum samples (collected as per Protocol 1)

  • Deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Pipettes and tips

2. Assay Preparation:

  • Allow all kit reagents and serum samples to equilibrate to room temperature before use.[13]

  • Prepare wash buffer and prolactin standards according to the kit manufacturer's instructions.[14] A typical standard curve might range from 5 to 80 ng/mL.[13][14]

  • Samples expected to have very high prolactin concentrations should be diluted with the provided sample diluent.[13]

3. ELISA Procedure:

  • Add 25-50 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.[13][15]

  • Add the biotinylated anti-prolactin antibody or equivalent detection reagent to all wells.

  • Cover the plate and incubate for 1-2 hours at room temperature on a microplate shaker (if recommended by the manufacturer).[13][15]

  • Aspirate the contents of the wells and wash 3-4 times with diluted wash buffer.[15]

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30-60 minutes at room temperature.[15]

  • Repeat the wash step.

  • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, allowing color to develop.[13][15]

  • Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm within 15-30 minutes of adding the stop solution.[13][15]

4. Data Analysis:

  • Subtract the average OD of the blank wells from the OD of all other wells.

  • Generate a standard curve by plotting the average OD for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often used.

  • Interpolate the prolactin concentration of the unknown samples from the standard curve.

  • Multiply the calculated concentration by any dilution factor used.

  • Analyze the results using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare prolactin levels between treatment groups over time.

References

Application Notes and Protocols for PF-4455242 Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction.[1] As a research tool, this compound is invaluable for investigating the physiological and pathological roles of the KOR signaling pathway. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its antagonist activity and elucidate the function of the kappa-opioid system.

Mechanism of Action

This compound acts as a competitive antagonist at the kappa-opioid receptor. The KOR is endogenously activated by dynorphins, leading to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels.[2][3] this compound blocks the binding of agonists like dynorphin, thereby preventing these downstream signaling events.

Signaling Pathway Diagram

KOR_Signaling cluster_membrane Cell Membrane KOR KOR Gi_Go Gi/o KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Activates Ca_channel Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx (Inhibition) Ca_channel->Ca_influx Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates PF4455242 PF-4455242 HCl (Antagonist) PF4455242->KOR Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: KOR signaling pathway and point of intervention for PF-4455242 HCl.

Quantitative Data Summary

The following table summarizes the binding affinity of PF-4455242 for opioid receptors. This data is crucial for designing experiments with appropriate compound concentrations.

CompoundReceptorBinding Affinity (Ki)Selectivity
PF-4455242Human KOR1–3 nM[1]~10-20 fold vs. MOR
Human MOR10–64 nM[1]
Human DOR> 4,000 nM[1]

Experimental Protocols

Cell Line Selection

For studying KOR antagonism, cell lines stably expressing the human kappa-opioid receptor (OPRK1) are recommended. Commonly used cell lines include:

  • CHO-K1 (Chinese Hamster Ovary): Often used for their low endogenous GPCR expression.

  • HEK293 (Human Embryonic Kidney): Robust and easy to transfect and culture.

  • U2OS (Human Osteosarcoma): Suitable for high-content imaging and receptor internalization assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled KOR ligand.

Materials:

  • CHO-K1 cells stably expressing human KOR

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, G418)

  • [³H]-U69,593 (radiolabeled KOR agonist)

  • This compound

  • Unlabeled U69,593 (for non-specific binding)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Cell scraper

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture CHO-KOR cells to confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold assay buffer.

    • Homogenize the cells and centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer

      • A fixed concentration of [³H]-U69,593 (e.g., 0.5 nM).

      • Increasing concentrations of this compound.

      • For non-specific binding, add a high concentration of unlabeled U69,593 (e.g., 10 µM).

      • Cell membranes (e.g., 20 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human KOR

  • Cell culture medium

  • Forskolin (adenylyl cyclase activator)

  • A KOR agonist (e.g., U-50488 or Dynorphin A)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader

Procedure:

  • Cell Plating:

    • Seed KOR-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Compound Treatment:

    • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of the KOR agonist (e.g., EC80 concentration) in the presence of forskolin.

    • Incubate for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the kit instructions.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the inhibition of the agonist response.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture Culture KOR-expressing cells (e.g., CHO-KOR) Plating Seed cells into multi-well plates Cell_Culture->Plating Antagonist Pre-incubate with PF-4455242 HCl (dose-response) Plating->Antagonist Agonist Add KOR agonist (e.g., Dynorphin A) Antagonist->Agonist cAMP_Assay cAMP Accumulation Assay Agonist->cAMP_Assay Binding_Assay Radioligand Binding Assay Agonist->Binding_Assay Arrestin_Assay β-Arrestin Recruitment Assay Agonist->Arrestin_Assay IC50 Determine IC50/Ki values cAMP_Assay->IC50 Binding_Assay->IC50 Arrestin_Assay->IC50 Plot Generate dose-response curves IC50->Plot

Caption: General experimental workflow for characterizing PF-4455242 HCl.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the KOR, a key step in receptor desensitization and internalization.

Materials:

  • U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems) expressing tagged KOR and β-arrestin.

  • Cell culture medium

  • KOR agonist (e.g., U-50488)

  • This compound

  • Assay-specific detection reagents

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate the engineered cells in the appropriate assay plates and culture as recommended by the manufacturer.

  • Compound Addition:

    • Treat cells with a dilution series of this compound.

    • Add a fixed concentration of the KOR agonist (e.g., EC80).

    • Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Signal Detection:

    • Add the detection reagents and incubate as required.

    • Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (agonist alone and vehicle).

    • Plot the normalized response against the log concentration of this compound to calculate the IC50.

Troubleshooting and Considerations

  • Solubility: this compound is generally soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in an aqueous buffer or cell culture medium for experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability.

  • Agonist Concentration: When testing antagonist activity in functional assays, use an agonist concentration that produces a submaximal response (e.g., EC50 to EC80). This will ensure a sufficient window to observe inhibition.

  • Incubation Times: Optimize incubation times for both the antagonist and agonist to achieve equilibrium and a robust assay window.

  • Cell Health: Always monitor cell viability and confluency to ensure that the observed effects are due to specific receptor antagonism and not cytotoxicity.

By following these detailed protocols and considering the outlined factors, researchers can effectively utilize this compound to investigate the pharmacology of the kappa-opioid receptor in a variety of cell-based assay formats.

References

Application Notes and Protocols: Preparation of PF-4455242 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PF-4455242 hydrochloride is a selective and short-acting antagonist of the κ-opioid receptor (KOR).[1][2] Developed by Pfizer, it has been investigated for its potential therapeutic effects in treating conditions such as bipolar disorder, depression, and substance abuse.[1] As a G protein-coupled receptor (GPCR), the KOR is involved in modulating pain, mood, and addiction.[3] this compound acts by blocking the binding of endogenous opioid peptides, such as dynorphins, to the KOR, thereby inhibiting its signaling cascade.[3][4] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 1322001-35-3[5]
Molecular Formula C₂₁H₂₉ClN₂O₂S[5]
Molecular Weight 408.99 g/mol [5]
Purity >98%[5]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]
Storage (Solid) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[5]
Storage (Stock Solution) Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[5]
Shelf Life (Solid) >2 years if stored properly[5]

Experimental Protocols

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution:

  • Pre-weighing Preparation: Before opening the vial, bring the this compound powder to room temperature to prevent condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.09 mg of the compound (see calculation below).

    • Calculation:

      • Molecular Weight (MW) = 408.99 g/mol

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 408.99 g/mol = 0.00409 g = 4.09 mg

  • Solubilization: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO. For 4.09 mg, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (25-30°C) may be used to aid dissolution if necessary.

  • Storage: Store the resulting 10 mM stock solution in aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for up to a week.

Safety Precautions:

  • This compound is for research use only and not for human or veterinary use.[5]

  • Handle the compound and the DMSO solvent in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh PF-4455242 HCl Powder start->weigh 1 add_solvent Add Anhydrous DMSO weigh->add_solvent 2 dissolve Vortex to Dissolve add_solvent->dissolve 3 aliquot Aliquot into Sterile Tubes dissolve->aliquot 4 store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store 5 end End store->end G cluster_pathway This compound Mechanism of Action dynorphin Dynorphin (Endogenous Ligand) kor κ-Opioid Receptor (KOR) (GPCR) dynorphin->kor Binds & Activates pf4455242 PF-4455242 HCl (Antagonist) pf4455242->kor Binds & Blocks g_protein G Protein Signaling (e.g., ↓cAMP) kor->g_protein Activates cellular_response Cellular Response (e.g., Analgesia, Dysphoria) g_protein->cellular_response Leads to

References

Application Notes and Protocols for PF-4455242 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a selective, short-acting antagonist of the kappa-opioid receptor (KOR).[1][2] It was developed by Pfizer for potential therapeutic applications in mood and substance use disorders.[3] As a selective KOR antagonist, PF-4455242 has demonstrated efficacy in animal models predictive of antidepressant and anxiolytic activity.[3][4][5] These application notes provide detailed information on the administration routes, experimental protocols, and relevant pharmacological data for the use of this compound in preclinical animal research.

Data Presentation

Pharmacological Profile of PF-4455242
ParameterSpeciesValueReference
Binding Affinity (Ki)
Kappa-Opioid Receptor (KOR)Human1-3 nM[1]
Mu-Opioid Receptor (MOR)Human10-64 nM[1]
Delta-Opioid Receptor (DOR)Human> 4000 nM[1]
In Vivo Efficacy
PK-PD Model-based KiRat414 ng/mL[6]
Behavioral Studies (Effective Doses)
Forced Swim Test (antidepressant-like effect)MouseNot explicitly stated, but effective[3]
Social Defeat Stress (antidepressant-like effect)MouseNot explicitly stated, but effective[3]
Reversal of KOR agonist-induced analgesiaAnimal modelsNot explicitly stated, but effective[1]
Reversal of stress-induced cocaine-seekingAnimal modelsNot explicitly stated, but effective[1]

Signaling Pathway

The primary mechanism of action of PF-4455242 is the blockade of the kappa-opioid receptor, which is endogenously activated by dynorphins. This intervention modulates downstream signaling cascades implicated in mood, stress, and reward pathways.

KOR_Signaling cluster_1 Postsynaptic Neuron Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates Gi_o Gi/o Protein KOR->Gi_o Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits PF4455242 PF-4455242 Hydrochloride PF4455242->KOR Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK MAPK Pathway (e.g., p38) beta_arrestin->MAPK Activates

Figure 1: Dynorphin/KOR Signaling Pathway and PF-4455242 Inhibition.

Experimental Protocols

Formulation and Administration Routes

Proper formulation and administration are critical for obtaining reliable and reproducible results in animal studies. Below are recommended protocols for various administration routes.

Vehicle Preparation:

  • Aqueous Solutions (for hydrochloride salts):

    • Sterile Saline (0.9% NaCl): Suitable for intravenous, intraperitoneal, and subcutaneous routes.

    • Sterile Water: Can be used for oral gavage and other routes.

  • Suspensions (for oral gavage):

  • Solutions for Poorly Soluble Compounds:

    • 10% DMSO + 10% Tween-80 in Water/Saline: This combination can be used for subcutaneous or intraperitoneal injections of compounds that are difficult to dissolve in aqueous solutions.[8]

Administration Protocols:

1. Oral Administration (Gavage)

  • Species: Rat, Mouse

  • Vehicle: Sterile water or 0.5% methylcellulose in sterile water.

  • Procedure:

    • Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration.

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Insert the needle into the esophagus and gently advance it into the stomach.

    • Administer the solution/suspension slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

  • Typical Volume:

    • Mouse: 10 ml/kg[7]

    • Rat: 5-10 ml/kg

2. Intravenous (IV) Injection

  • Species: Rat, Mouse

  • Vehicle: Sterile Saline (0.9% NaCl)

  • Procedure (Rat - Lateral Tail Vein):

    • Prepare a sterile solution of this compound in saline.

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.[9]

    • Place the rat in a restraining device.

    • Using a 25-27 gauge needle, insert it into the vein, parallel to the tail.

    • Administer the solution slowly as a bolus.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Typical Volume (Bolus):

    • Mouse: 5 ml/kg[10]

    • Rat: 5 ml/kg[10]

3. Intraperitoneal (IP) Injection

  • Species: Rat, Mouse

  • Vehicle: Sterile Saline (0.9% NaCl)

  • Procedure (Mouse):

    • Prepare a sterile solution of this compound in saline.

    • Restrain the mouse, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum.[11][12]

    • Aspirate to ensure no fluid or blood is drawn back.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Typical Volume:

    • Mouse: < 10 ml/kg[13]

    • Rat: < 10 ml/kg[13]

4. Subcutaneous (SC) Injection

  • Species: Rat, Mouse

  • Vehicle: Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a sterile solution of this compound in saline.

    • Grasp the loose skin over the back of the neck (scruff).

    • Insert a 25-27 gauge needle into the tented skin.

    • Aspirate to ensure a vessel has not been entered.

    • Inject the solution.

    • Withdraw the needle and gently massage the area.

  • Typical Volume:

    • Mouse: 10 ml/kg[14]

    • Rat: 5-10 ml/kg

Experimental Workflows

Forced Swim Test (FST) - Rodent Model of Depression

This test is used to assess antidepressant-like activity.

FST_Workflow cluster_0 Experimental Procedure start Start acclimation Acclimation of Animals start->acclimation drug_admin Administer PF-4455242 HCl or Vehicle acclimation->drug_admin pre_test Pre-test Session (15 min swim) drug_admin->pre_test rest 24h Rest Period pre_test->rest test_session Test Session (5 min swim) rest->test_session record Record Behavior (Immobility, Swimming, Climbing) test_session->record analysis Data Analysis record->analysis end End analysis->end

Figure 2: Workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) - Rodent Model of Anxiety

This test is used to evaluate anxiolytic-like effects.

EPM_Workflow cluster_0 Experimental Procedure start Start acclimation Acclimation of Animals start->acclimation drug_admin Administer PF-4455242 HCl or Vehicle acclimation->drug_admin placement Place Animal in Center of Maze (facing an open arm) drug_admin->placement test_session Allow Free Exploration (5 min) placement->test_session record Record Behavior (Time in open/closed arms, entries) test_session->record analysis Data Analysis record->analysis end End analysis->end

Figure 3: Workflow for the Elevated Plus Maze Test.

Conclusion

This compound is a valuable research tool for investigating the role of the kappa-opioid receptor system in various physiological and pathological processes. The protocols and data presented in these application notes are intended to guide researchers in designing and executing well-controlled and reproducible animal studies. Adherence to appropriate administration techniques and experimental procedures is essential for obtaining high-quality data.

References

Application of PF-4455242 Hydrochloride in Tail-Flick Analgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] In preclinical research, it is a valuable tool for investigating the role of the KOR system in various physiological and pathological processes, including pain, depression, and addiction. The tail-flick test is a widely used method to assess the analgesic properties of pharmacological agents in animal models. This document provides detailed application notes and protocols for the use of this compound in the tail-flick analgesia model, specifically for evaluating its ability to reverse the analgesic effects of KOR agonists.

Mechanism of Action

PF-4455242 acts as a competitive antagonist at the KOR, thereby blocking the effects of KOR agonists such as spiradoline and U50,488.[1] KOR agonists produce analgesia by activating KORs in the central and peripheral nervous systems, which leads to the inhibition of nociceptive signaling pathways. By blocking these receptors, PF-4455242 can reverse the analgesic effects induced by KOR agonists. This makes it an ideal tool to confirm the KOR-mediated mechanism of action of novel analgesic compounds. In rats, PF-04455242 has been shown to block KOR agonist-induced analgesia with an ID50 of 1.5 mg/kg.[1]

Data Presentation

The following table summarizes the quantitative data for this compound in reversing KOR agonist-induced analgesia in a rodent tail-flick test.

Animal ModelKOR Agonist (Dose)PF-4455242 HCl (Dose)EffectReference
RatSpiradoline1.5 mg/kg (ID50)Reversal of Analgesia[1]
RatMOR Agonist9.8 mg/kg (ID50)Reversal of Analgesia[1]

Experimental Protocols

Protocol 1: Reversal of KOR Agonist-Induced Analgesia in the Rat Tail-Flick Test

This protocol details the procedure to assess the ability of this compound to reverse the antinociceptive effects of a KOR agonist in the warm water tail-flick test.

Materials:

  • This compound

  • KOR agonist (e.g., Spiradoline or U50,488)

  • Vehicle for PF-4455242 HCl (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like Tween 80, if necessary)

  • Vehicle for KOR agonist

  • Male Sprague-Dawley rats (200-250 g)

  • Tail-flick analgesia meter with a warm water bath or radiant heat source

  • Animal restraints

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory environment for at least 3-5 days before the experiment. Handle the animals daily to minimize stress. On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour before starting the procedure.

  • Baseline Latency Measurement:

    • Gently restrain the rat.

    • Immerse the distal third of the tail in a warm water bath maintained at a constant temperature (e.g., 52°C) or position the tail under a radiant heat source.

    • Record the time it takes for the rat to flick its tail out of the water or away from the heat source. This is the baseline tail-flick latency.

    • To prevent tissue damage, a cut-off time of 10-15 seconds should be established. If the rat does not respond within the cutoff time, remove the tail and assign the cutoff latency.

    • Perform at least two baseline measurements for each animal and average the values.

  • Drug Administration:

    • Prepare fresh solutions of this compound and the KOR agonist in their respective vehicles on the day of the experiment.

    • Administer this compound or its vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dose of PF-4455242 can be varied to determine a dose-response relationship. A typical dose range to investigate would be guided by the known ID50 value (e.g., 0.3, 1, 3, 10 mg/kg).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer the KOR agonist or its vehicle. The dose of the KOR agonist should be one that produces a significant analgesic effect (e.g., spiradoline at a dose that elicits a near-maximal response in the tail-flick test).

  • Post-Treatment Latency Measurement:

    • At the time of peak effect of the KOR agonist (e.g., 30 minutes post-administration), measure the tail-flick latency again as described in step 2.

    • Record the post-treatment latency for each animal.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal using the following formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100

    • Compare the %MPE between the different treatment groups (Vehicle + Vehicle, Vehicle + KOR agonist, PF-4455242 + KOR agonist) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the %MPE in the PF-4455242-treated group compared to the KOR agonist-only group indicates reversal of analgesia.

Mandatory Visualizations

Signaling Pathway of KOR Agonist-Induced Analgesia and its Antagonism by PF-4455242

KOR_Signaling KOR_Agonist KOR Agonist (e.g., Spiradoline) KOR Kappa-Opioid Receptor (KOR) KOR_Agonist->KOR PF4455242 PF-4455242 HCl PF4455242->Blockade G_Protein Gi/o Protein Activation KOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Calcium Channel Inhibition G_Protein->Ca_Channel K_Channel Potassium Channel Activation G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter K_Channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: KOR agonist signaling and its blockade by PF-4455242.

Experimental Workflow for Tail-Flick Analgesia Assay

Tail_Flick_Workflow Acclimation Animal Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Drug_Admin Administer PF-4455242 HCl (or Vehicle) Baseline->Drug_Admin Agonist_Admin Administer KOR Agonist (or Vehicle) Drug_Admin->Agonist_Admin Pretreatment Time Post_Treatment Measure Post-Treatment Tail-Flick Latency Agonist_Admin->Post_Treatment Peak Effect Time Analysis Data Analysis (%MPE Calculation) Post_Treatment->Analysis Result Determine Reversal of Analgesia Analysis->Result

Caption: Workflow for the tail-flick analgesia experiment.

References

Application Notes and Protocols: PF-4455242 Hydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4455242 hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR). It has demonstrated antidepressant-like efficacy in preclinical models, including the forced swim test (FST), a widely used behavioral assay for screening potential antidepressant compounds. This document provides detailed application notes and a composite protocol for utilizing this compound in the rat forced swim test. While development of PF-4455242 was discontinued (B1498344) due to unfavorable long-term toxicology findings in animal studies, it remains a valuable tool for investigating the role of the KOR system in depression and stress-related disorders.

Mechanism of Action

PF-4455242 acts as a high-affinity antagonist at the KOR, with an average Ki value of 3.0 nM for the human kappa-opioid receptor.[1] The KOR system, when activated by its endogenous ligand dynorphin, is associated with dysphoria, anhedonia, and pro-depressive states. By blocking the KOR, PF-4455242 is hypothesized to disinhibit downstream signaling pathways that promote mood and motivation, thereby exerting its antidepressant-like effects. The signaling cascade initiated by KOR activation typically involves the inhibition of adenylyl cyclase and modulation of various ion channels and protein kinases, including mitogen-activated protein kinases (MAPKs).

Data Presentation

The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on immobility time in the rat forced swim test. Please note that these values are illustrative and based on typical findings for KOR antagonists in this assay; specific results may vary based on experimental conditions.

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds)Standard Error of the Mean (SEM)
Vehicle01018015.2
PF-4455242 HCl31014512.5
PF-4455242 HCl101011010.8
PF-4455242 HCl3010859.3
Imipramine (Control)20109511.1

Experimental Protocols

This section details a composite protocol for the forced swim test in rats, adapted from established methodologies, for evaluating the antidepressant-like effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water, or 5% Tween 80 in saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Cylindrical swim tanks (40-50 cm high, 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording equipment

  • Towels for drying animals

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Upon arrival, house rats in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing conditions before the start of the experiment. Provide ad libitum access to food and water.

  • Habituation: Handle the rats for a few minutes each day for at least three days leading up to the experiment to minimize stress from handling.

  • Drug Preparation: On the day of the experiment, dissolve this compound in the chosen vehicle to the desired concentrations. Prepare fresh solutions for each experiment.

  • Pre-test Session (Day 1):

    • Fill the cylindrical tanks with water (23-25°C) to a depth of 30 cm. This depth prevents the rats from touching the bottom with their hind paws or tail.

    • Individually place each rat into a cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rats from the water, gently dry them with a towel, and return them to their home cages.

    • Clean the cylinders and refill with fresh water between animals.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 60 minutes before the test session.

    • Place the rats individually back into the swim cylinders, which are filled with fresh water at the same temperature and depth as the pre-test.

    • The test session lasts for 5 minutes and should be video recorded for later analysis.

    • After the 5-minute session, remove the rats, dry them, and return them to their home cages.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.

    • Other behaviors that can be scored include swimming (active movements throughout the cylinder) and climbing (active upward-directed movements of the forepaws along the side of the cylinder).

    • The total duration of each behavior is recorded in seconds.

Statistical Analysis:

  • Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the different dose groups to the vehicle control group.

  • The results are usually expressed as the mean ± standard error of the mean (SEM).

  • A p-value of < 0.05 is generally considered statistically significant.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Forced Swim Test Acclimation Animal Acclimation (1 week) Habituation Handling/Habituation (3 days) Acclimation->Habituation PreTest Day 1: Pre-Test Session (15 min swim) Habituation->PreTest DrugAdmin Day 2: Drug Administration (PF-4455242 HCl or Vehicle) PreTest->DrugAdmin 24h Test Day 2: Test Session (5 min swim) DrugAdmin->Test 60 min Analysis Behavioral Analysis (Immobility, Swimming, Climbing) Test->Analysis

Caption: Experimental workflow for the forced swim test with this compound.

G cluster_1 Signaling Pathway of KOR Antagonism Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates GProtein Gi/o Protein Activation KOR->GProtein PF4455242 PF-4455242 HCl PF4455242->KOR Blocks Antidepressant Antidepressant-like Effect PF4455242->Antidepressant AdenylylCyclase ↓ Adenylyl Cyclase GProtein->AdenylylCyclase MAPK ↑ p38 MAPK Activation GProtein->MAPK cAMP ↓ cAMP AdenylylCyclase->cAMP Dysphoria Dysphoria / Pro-Depressive State cAMP->Dysphoria MAPK->Dysphoria

Caption: Simplified signaling pathway of KOR antagonism by this compound.

References

Troubleshooting & Optimization

PF-4455242 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of PF-4455242 hydrochloride. The following troubleshooting guides and FAQs address common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: this compound is soluble in DMSO, which is the recommended solvent for preparing stock solutions.[1]

Q3: How should I store the stock solutions of this compound?

A: Stock solutions in DMSO can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.

Q4: Is this compound sensitive to light?

Q5: What is the expected shelf life of this compound?

A: If stored properly under the recommended conditions, this compound has a shelf life of over two years.[1][4]

Q6: My experimental results are inconsistent. Could this be related to the stability of this compound?

A: Inconsistent results can indeed be a consequence of compound degradation.[5] Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or use of non-recommended solvents can lead to the degradation of the compound and affect its biological activity. Refer to the troubleshooting guide below for a systematic approach to investigating this issue.

Data Presentation: Storage Conditions Summary

FormStorage DurationTemperatureConditions
Solid Powder Short-term (days to weeks)0 - 4°CDry, dark
Long-term (months to years)-20°CDry, dark
DMSO Stock Solution Short-term (days to weeks)0 - 4°C
Long-term (months)-20°CAliquoted to avoid freeze-thaw cycles

Potential Degradation Pathways

Based on the chemical structure of PF-4455242, which contains a sulfonamide group, two potential degradation pathways are hydrolysis and photodegradation.

Potential Degradation Pathways of PF-4455242 PF4455242 PF-4455242 Hydrolysis Hydrolysis (e.g., acidic conditions) PF4455242->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) PF4455242->Photodegradation SN_Cleavage S-N Bond Cleavage Products Hydrolysis->SN_Cleavage CS_Cleavage C-S Bond Cleavage Products Hydrolysis->CS_Cleavage Photo_Products Photodegradation Products Photodegradation->Photo_Products Hypothetical Hydrolytic Degradation of PF-4455242 PF4455242 PF-4455242 Acid H₂O / H⁺ PF4455242->Acid SN_Cleavage S-N Bond Cleavage Acid->SN_Cleavage CS_Cleavage C-S Bond Cleavage Acid->CS_Cleavage Product1 Sulfonic Acid Derivative + Pyrrolidine SN_Cleavage->Product1 Product2 Amine Derivative + SO₂ CS_Cleavage->Product2 Troubleshooting Inconsistent Activity of PF-4455242 start Inconsistent/Low Activity check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage check_handling Review Solution Handling (Freeze-thaw, Light Exposure) check_storage->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh test_activity Re-evaluate Activity prepare_fresh->test_activity problem_solved Problem Resolved test_activity->problem_solved contact_support Contact Technical Support test_activity->contact_support

References

Potential off-target effects of PF-4455242 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-4455242 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an experimental drug that was developed as a selective antagonist for the kappa-opioid receptor (KOR).[1] It functions by blocking the binding of endogenous ligands, such as dynorphin, to the KOR. This receptor is a G protein-coupled receptor (GPCR) involved in modulating pain, mood, and addiction.[2][3] While initially characterized as a neutral antagonist, subsequent research has suggested it may act as a partial antagonist.[1]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target activity of PF-4455242 is its interaction with the mu-opioid receptor (MOR).[1] It exhibits a 10- to 20-fold lower affinity for the MOR compared to the KOR.[1] While its affinity for the delta-opioid receptor (DOR) is considered negligible, the interaction with MOR is a significant consideration in experimental design and data interpretation.[1] There is also mention of other "weak off-target activities," though specific molecular targets for these have not been publicly detailed.[1]

Q3: Why was the clinical development of this compound discontinued?

The development of PF-4455242 was halted during Phase I clinical trials due to "unfavorable toxicological findings in animals" that were observed after three months of exposure.[1][4] The specific nature of these toxicological findings has not been publicly disclosed. This lack of detailed information necessitates careful safety and toxicity evaluation in any new preclinical research.

Q4: How might the affinity for the mu-opioid receptor affect my experimental results?

Antagonism at the MOR could lead to a variety of effects that might confound experimental results aimed at studying KOR function. For example, it could influence analgesic responses, mood-related behaviors, and gastrointestinal motility. Researchers should consider using control experiments, such as co-administration with a selective MOR agonist, to dissect the effects of PF-4455242 at both KOR and MOR.

Q5: Are there any known safety concerns I should be aware of when working with this compound in a research setting?

Given that clinical development was stopped due to undisclosed toxicity in animal studies, it is crucial to handle PF-4455242 with appropriate safety precautions.[1][4] Long-term in vivo studies should be designed with careful monitoring for potential adverse effects. It is recommended to conduct preliminary dose-ranging studies to identify a well-tolerated dose for the specific animal model and experimental duration.

Troubleshooting Guides

Problem: Unexpected or inconsistent results in behavioral assays (e.g., analgesia, depression models).

  • Possible Cause: This could be due to the compound's off-target activity at the mu-opioid receptor (MOR). Depending on the specific assay, MOR antagonism could either potentiate or counteract the effects of KOR antagonism.

  • Troubleshooting Steps:

    • Review the Literature: Investigate the known roles of both KOR and MOR in the specific behavioral paradigm you are using.

    • Control for MOR Activity: Include experimental groups that are co-treated with a selective MOR agonist or antagonist to isolate the KOR-mediated effects of PF-4455242.

    • Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only become apparent at higher concentrations.

Problem: Observed toxicity or adverse events in animal studies.

  • Possible Cause: The undisclosed toxicity that led to the discontinuation of clinical trials may be manifesting in your experimental model.

  • Troubleshooting Steps:

    • Monitor Animal Health: Implement a comprehensive monitoring plan for animal health, including regular weight checks, behavioral observations, and, if possible, hematology and clinical chemistry.

    • Reduce Dose and/or Duration: If adverse effects are observed, consider reducing the dose of PF-4455242 or the duration of the treatment.

    • Histopathology: At the end of the study, perform histopathological analysis of key organs (e.g., liver, kidneys, heart) to identify any tissue-level abnormalities.

Data Presentation

Table 1: Receptor Binding Affinity of PF-4455242

ReceptorBinding Affinity (Ki)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)1–3 nM-
Mu-Opioid Receptor (MOR)10–64 nM10- to 20-fold lower
Delta-Opioid Receptor (DOR)> 4,000 nM> 1300-fold lower

Data compiled from publicly available information.[1]

Experimental Protocols

Protocol: Assessing Off-Target Effects in a Cell-Based Assay

  • Cell Line Selection: Utilize cell lines engineered to express high levels of the kappa-opioid receptor (primary target) and the mu-opioid receptor (known off-target).

  • Ligand Binding Assay:

    • Perform competitive radioligand binding assays for each receptor using a known selective radioligand.

    • Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of PF-4455242.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of PF-4455242 for each receptor.

  • Functional Assay (e.g., cAMP Assay):

    • Treat the cells with an agonist for the respective receptor (KOR or MOR) in the presence of varying concentrations of PF-4455242.

    • Measure the downstream signaling response (e.g., inhibition of forskolin-stimulated cAMP production).

    • Determine the IC50 value of PF-4455242 to quantify its functional antagonist activity at each receptor.

Visualizations

Opioid Receptor Signaling Pathway cluster_ligand Ligands cluster_receptors Opioid Receptors cluster_signaling Downstream Signaling PF-4455242 PF-4455242 KOR KOR (Primary Target) PF-4455242->KOR High Affinity Antagonism MOR MOR (Off-Target) PF-4455242->MOR Lower Affinity Antagonism Endogenous Opioids (e.g., Dynorphin) Endogenous Opioids (e.g., Dynorphin) Endogenous Opioids (e.g., Dynorphin)->KOR Agonism Endogenous Opioids (e.g., Dynorphin)->MOR Agonism DOR DOR (Negligible Affinity) Endogenous Opioids (e.g., Dynorphin)->DOR Agonism G-Protein Coupling G-Protein Coupling KOR->G-Protein Coupling MOR->G-Protein Coupling DOR->G-Protein Coupling MAPK Pathway MAPK Pathway G-Protein Coupling->MAPK Pathway Ion Channel Modulation Ion Channel Modulation G-Protein Coupling->Ion Channel Modulation

Caption: On-target and off-target interactions of PF-4455242.

Experimental Workflow for Investigating Off-Target Effects Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening In Vivo Behavioral Assays In Vivo Behavioral Assays In Vitro Screening->In Vivo Behavioral Assays Determine Ki and IC50 at KOR, MOR, and other receptors Toxicity Assessment Toxicity Assessment In Vivo Behavioral Assays->Toxicity Assessment Use selective antagonists to confirm on/off-target effects Data Analysis & Interpretation Data Analysis & Interpretation Toxicity Assessment->Data Analysis & Interpretation Monitor for adverse events and conduct histopathology Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: Workflow for assessing PF-4455242 off-target effects.

References

Technical Support Center: Mitigating Potential Toxicity of PF-4455242 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of PF-4455242, a selective kappa-opioid receptor (KOR) antagonist, was discontinued (B1498344) in Phase 1 clinical trials due to undisclosed toxicological findings in 3-month animal studies.[1][2] The specific nature of these toxicities is not publicly available. This technical support center provides general guidance for researchers investigating PF-4455242 or similar KOR antagonists in long-term studies, focusing on proactive mitigation strategies and troubleshooting potential adverse effects based on the known pharmacology of this compound class.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is the known mechanism of action of PF-4455242? PF-04455242 is a selective antagonist of the κ-opioid receptor (KOR).[1][3] It has a high affinity for the human KOR, with a Ki value of approximately 3.0 nM.[3] Its selectivity for KOR is about 20-fold higher than for the µ-opioid receptor.[3]
Q2: Why was the clinical development of PF-4455242 discontinued? The development of PF-4455242 was halted due to unfavorable toxicological findings in animals following three months of exposure.[1][2] The specific details of these findings have not been publicly disclosed.
Q3: What are the potential on-target and off-target effects of KOR antagonists? On-target effects of KOR antagonism can include antidepressant-like and anxiolytic-like effects, as well as the mitigation of stress-induced behaviors.[4] Potential off-target effects are a concern for any small molecule inhibitor and can lead to misinterpretation of experimental results and cellular toxicity.[1] While PF-4455242 is reported to be selective, high concentrations or long-term exposure could potentially lead to interactions with other receptors or cellular pathways.
Q4: What are general strategies to minimize off-target effects in my experiments? To minimize off-target effects, it is recommended to: 1) Use the lowest effective concentration of the compound. 2) Employ structurally unrelated KOR antagonists to confirm that the observed phenotype is due to KOR antagonism. 3) Utilize genetic approaches, such as using KOR knockout or knockdown models, to validate on-target effects.
Q5: What are common toxicities associated with other KOR antagonists? Some KOR antagonists have been associated with side effects such as stress, aversion, depression, and sedation in preclinical models.[5] It is important to monitor for these behavioral changes in long-term studies.

Troubleshooting Guides

Issue 1: Observed Cellular Toxicity in vitro

Possible Cause:

  • Off-target effects: At higher concentrations, PF-4455242 might interact with unintended cellular targets, leading to toxicity.

  • On-target mediated toxicity: In some cell types, prolonged blockade of KOR signaling might disrupt essential cellular processes.

Troubleshooting Workflow:

start Start: Observed Cellular Toxicity concentration Is the lowest effective concentration being used? start->concentration structurally_different Test a structurally different KOR antagonist. concentration->structurally_different Yes end Conclusion concentration->end No, optimize concentration genetic_validation Perform genetic validation (KOR knockout/knockdown). structurally_different->genetic_validation Toxicity persists off_target Toxicity likely due to off-target effects. structurally_different->off_target Toxicity absent genetic_validation->off_target Toxicity absent on_target Toxicity may be on-target mediated. genetic_validation->on_target Toxicity persists off_target->end pathway_analysis Investigate downstream signaling pathways. on_target->pathway_analysis pathway_analysis->end

Caption: Troubleshooting workflow for in vitro cellular toxicity.

Experimental Protocols:

  • Determining the Lowest Effective Concentration:

    • Perform a dose-response study to identify the minimum concentration of PF-4455242 that achieves the desired biological effect (e.g., antagonism of a KOR agonist).

    • Simultaneously, assess cell viability across the same concentration range using an MTT or similar assay.

    • Select the lowest concentration that produces the desired effect with minimal impact on cell viability for long-term studies.

  • Genetic Validation using CRISPR/Cas9:

    • Design and validate guide RNAs targeting the OPRK1 gene (encoding the KOR).

    • Transfect cells with Cas9 and the validated gRNAs to generate KOR knockout cell lines.

    • Confirm KOR knockout by Western blot or qPCR.

    • Treat both wild-type and KOR knockout cells with PF-4455242 and assess for the phenotype of interest and toxicity. If the phenotype is absent and toxicity is reduced in knockout cells, it confirms an on-target effect.

Issue 2: Signs of Systemic Toxicity in vivo (e.g., weight loss, lethargy)

Possible Cause:

  • Organ-specific toxicity: The undisclosed toxicity in the original animal studies could be affecting a specific organ system.

  • Metabolite-induced toxicity: A metabolite of PF-4455242, rather than the parent compound, could be causing toxicity.

Troubleshooting and Monitoring Workflow:

start Start: Signs of in vivo Toxicity monitoring Implement comprehensive in-life monitoring. start->monitoring blood_work Perform regular blood chemistry and hematology. monitoring->blood_work liver_toxicity Elevated liver enzymes? blood_work->liver_toxicity kidney_toxicity Elevated BUN/Creatinine? blood_work->kidney_toxicity other_toxicity Other abnormalities? blood_work->other_toxicity histopathology Conduct terminal histopathology of major organs. end Conclusion histopathology->end liver_mitigation Implement liver toxicity mitigation strategies. liver_toxicity->liver_mitigation Yes kidney_mitigation Implement kidney toxicity mitigation strategies. kidney_toxicity->kidney_mitigation Yes investigate_other Investigate other potential organ toxicities. other_toxicity->investigate_other Yes liver_mitigation->histopathology kidney_mitigation->histopathology investigate_other->histopathology

Caption: Workflow for investigating and monitoring in vivo toxicity.

Experimental Protocols:

  • Comprehensive In-Life Monitoring:

    • Record body weight and food/water intake daily.

    • Perform regular clinical observations for signs of distress, lethargy, or abnormal behavior.

    • Conduct functional observational battery (FOB) to assess neurological function.

  • Clinical Pathology:

    • Collect blood samples at regular intervals (e.g., monthly) for analysis of a complete blood count (CBC) and a comprehensive metabolic panel.

    • Pay close attention to liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).

  • Terminal Histopathology:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs (liver, kidneys, heart, brain, spleen, etc.) and preserve them in formalin.

    • Process tissues for histopathological examination by a board-certified veterinary pathologist.

Potential Mitigation Strategies for Drug-Induced Liver Injury (DILI)

Given that DILI is a common reason for drug development failure, the following strategies could be considered if liver toxicity is suspected.

Proposed Signaling Pathway for KOR Antagonist-Mediated Effects and Potential for Off-Target Toxicity:

PF4455242 PF-4455242 KOR Kappa-Opioid Receptor (KOR) PF4455242->KOR Antagonism Off_Target Potential Off-Target Proteins PF4455242->Off_Target Potential Interaction (Dose-dependent) Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) KOR->Therapeutic_Effects Modulation of Downstream Signaling Toxicity Cellular Toxicity Off_Target->Toxicity

Caption: Potential on-target and off-target signaling of PF-4455242.

Strategies to Mitigate Potential Liver Toxicity:

StrategyDescription
Co-administration with a Hepatoprotectant In preclinical models, co-administration of a compound with a known hepatoprotectant has been explored to reduce liver injury.[4] For example, inhibitors of gap junction communication have been shown to prevent the amplification of drug-induced liver injury in animal models.[4][6]
Dose Fractionation Instead of a single daily high dose, administering smaller, more frequent doses may help to maintain therapeutic levels while minimizing peak plasma concentrations that could contribute to off-target toxicity.
Formulation Strategies Exploring different drug delivery systems (e.g., targeted delivery to the central nervous system) could reduce systemic exposure and potential peripheral organ toxicity.

Experimental Protocol: Assessing Hepatotoxicity in vitro

  • Cell Culture: Culture primary hepatocytes or a relevant liver cell line (e.g., HepG2).

  • Compound Treatment: Treat cells with a range of concentrations of PF-4455242 for various time points (e.g., 24, 48, 72 hours).

  • Toxicity Assays:

    • LDH Release Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

    • Mitochondrial Toxicity Assay: Assess mitochondrial function using assays such as the JC-1 assay for mitochondrial membrane potential.

    • Oxidative Stress Assay: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.

  • Data Analysis: Determine the concentration and time-dependent effects of PF-4455242 on these toxicity endpoints.

By implementing these proactive monitoring and mitigation strategies, researchers can better understand and potentially manage the long-term toxicities associated with PF-4455242 and other KOR antagonists, enabling a more thorough investigation of their therapeutic potential.

References

Interpreting unexpected results with PF-4455242 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-4455242 hydrochloride. The information is designed to help interpret unexpected results and provide direction for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We observe partial agonist activity with this compound in our functional assays, even though it is described as an antagonist. Is this expected?

A1: Yes, this is an expected, albeit nuanced, characteristic of PF-4455242. While initially developed as a selective kappa-opioid receptor (KOR) antagonist, subsequent research has characterized it as a moderately efficacious partial agonist.[1] It demonstrates antagonist effects by blocking the action of full KOR agonists, but when administered alone, it can elicit a submaximal response, with a maximal effect (Imax) of approximately 50% of a full agonist.[1]

Q2: What is the selectivity profile of this compound against other opioid receptors?

A2: this compound is highly selective for the kappa-opioid receptor (KOR). It exhibits a 10- to 20-fold higher affinity for KOR compared to the mu-opioid receptor (MOR) and has negligible affinity for the delta-opioid receptor (DOR).[1]

Q3: We are observing lower than expected potency in our in vivo studies. What could be the reason?

A3: Several factors could contribute to this observation. Firstly, the partial agonist activity of this compound might lead to a less pronounced effect compared to a full antagonist. Secondly, the compound's in vivo efficacy can be influenced by its pharmacokinetic properties. While it has good brain penetration, it has been shown to have high clearance in rats and moderate clearance in dogs and monkeys.

Q4: Why was the clinical development of this compound discontinued?

A4: The development of PF-4455242 was halted in early clinical trials due to unfavorable toxicological findings in animals that had been exposed to the drug for three months.[1][2]

Q5: Are there any known off-target effects for this compound that could explain unexpected results in our cellular assays?

A5: While PF-4455242 is known for its selectivity for the kappa-opioid receptor, some weak off-target activities have been reported, though specific interactions are not extensively detailed in publicly available literature.[1] If you suspect off-target effects, it is advisable to perform a broad panel screening or use a more specific antagonist for the observed effect as a control.

Data Presentation

Table 1: Receptor Binding Affinity of PF-4455242

ReceptorKi (nM)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)1 - 3-
Mu-Opioid Receptor (MOR)10 - 6410- to 20-fold lower
Delta-Opioid Receptor (DOR)> 4000Negligible

This table summarizes the binding affinities (Ki) of PF-4455242 for the human opioid receptors. Data compiled from publicly available pharmacological characterizations.[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay for KOR Antagonism

This protocol is a general guideline for assessing the functional activity of this compound at the KOR.

1. Materials:

  • Cell membranes expressing the human kappa-opioid receptor (CHO-hKOR or similar)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GDP

  • This compound

  • A known KOR agonist (e.g., U-50,488)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

2. Procedure:

  • Prepare cell membranes from CHO-hKOR cells.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • This compound at various concentrations

    • KOR agonist (at its EC₈₀ concentration)

    • GDP (to a final concentration of 10 µM)

    • Cell membranes (10-20 µg protein per well)

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Data should be analyzed using a non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value of this compound.

Troubleshooting and Visualizations

Troubleshooting Unexpected Agonist Activity

If you observe unexpected agonist effects with this compound, the following workflow can help you to characterize its partial agonist nature.

troubleshooting_partial_agonism start Unexpected Agonist Activity Observed is_agonist_alone Does PF-4455242 show agonist activity alone? start->is_agonist_alone sub_max Is the maximal response substantially lower than a full KOR agonist? is_agonist_alone->sub_max Yes no_agonist_activity No agonist activity alone is_agonist_alone->no_agonist_activity No partial_agonist Conclusion: PF-4455242 is acting as a partial agonist. sub_max->partial_agonist Yes competition_assay Perform competition assay: Co-administer PF-4455242 with a full KOR agonist. sub_max->competition_assay No/Unsure partial_agonist->competition_assay rightward_shift Does the full agonist's dose-response curve shift to the right? competition_assay->rightward_shift antagonist_effect Conclusion: PF-4455242 demonstrates antagonist activity. rightward_shift->antagonist_effect Yes no_shift No shift observed rightward_shift->no_shift No

Caption: Troubleshooting workflow for characterizing the partial agonist activity of PF-4455242.

Signaling Pathway of KOR with PF-4455242

PF-4455242, as a partial agonist, will induce a submaximal activation of the KOR signaling pathway. The duration of action of some KOR antagonists has been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway.

KOR_signaling_pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Submaximal Activation AC Adenylyl Cyclase G_protein->AC Inhibition JNK_pathway JNK Pathway G_protein->JNK_pathway Activation PF4455242 PF-4455242 (Partial Agonist) PF4455242->KOR cAMP cAMP AC->cAMP Conversion of ATP cellular_response Cellular Response (e.g., modulation of neurotransmission) cAMP->cellular_response JNK_pathway->cellular_response

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) upon binding of PF-4455242.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Kappa Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of kappa opioid (κ) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many kappa opioid antagonists?

A1: The poor oral bioavailability of kappa opioid antagonists, like many other drug candidates, is often attributed to a combination of factors:

  • Low Aqueous Solubility: Many kappa opioid antagonists are lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized, significantly reducing the amount of active drug that reaches the bloodstream.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters are present in the intestinal epithelium and can actively pump absorbed drug molecules back into the GI lumen, thereby limiting their net absorption.

  • Chemical Instability: The harsh pH conditions and enzymatic environment of the GI tract can lead to the degradation of the drug molecule before it can be absorbed.

Q2: What are the main formulation strategies to improve the oral bioavailability of kappa opioid antagonists?

A2: Several formulation strategies can be employed to overcome the challenges of poor oral bioavailability:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: These formulations can enhance the solubilization of lipophilic drugs in the GI tract and may promote lymphatic absorption, bypassing first-pass metabolism.

  • Prodrugs: Chemical modification of the antagonist to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.

Q3: How do I choose the most appropriate formulation strategy for my kappa opioid antagonist?

A3: The choice of formulation strategy depends on the specific physicochemical properties of your compound. A logical workflow for formulation development is essential.

Formulation Development Workflow Formulation Development Workflow A Characterize Physicochemical Properties of Antagonist (Solubility, Permeability, pKa, LogP) B Low Solubility? A->B C High Permeability? B->C Yes G Prodrug Approach B->G No D Particle Size Reduction (Micronization, Nanonization) C->D Yes E Solid Dispersion C->E Yes F Lipid-Based Formulation C->F Yes H Permeation Enhancers C->H No I Evaluate Formulations (In Vitro Dissolution, Caco-2, PAMPA) D->I E->I F->I G->I H->I J In Vivo Bioavailability Studies (e.g., Rat Model) I->J K Select Lead Formulation J->K

Caption: A logical workflow for selecting a suitable formulation strategy.

Q4: Are there any specific considerations for peptide-based kappa opioid antagonists?

A4: Yes, peptide-based antagonists present unique challenges for oral delivery due to their susceptibility to enzymatic degradation in the GI tract and their generally poor permeability. Strategies for these molecules often involve:

  • Encapsulation: Using nanoparticles or liposomes to protect the peptide from degradation.

  • Permeation Enhancers: Co-administration with agents that transiently open the tight junctions between intestinal epithelial cells.

  • Chemical Modification: Modifying the peptide structure to increase its stability and/or permeability.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Reformulate using a solubility-enhancing technique such as a solid dispersion or a nanoparticle formulation.Increased dissolution rate and higher plasma concentrations (AUC and Cmax).
High first-pass metabolism Consider a prodrug approach to mask the metabolic site or a lipid-based formulation to promote lymphatic uptake.Increased oral bioavailability (F%).
Efflux by P-gp transporters Co-administer with a known P-gp inhibitor (e.g., verapamil) in your in vivo study.Significantly increased plasma exposure of the antagonist.
Inadequate formulation Re-evaluate the formulation components and manufacturing process. For example, in a solid dispersion, ensure the drug is amorphous and molecularly dispersed.Improved formulation stability and in vitro dissolution profile, leading to better in vivo performance.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Step Expected Outcome
Poor cell monolayer integrity Check the transepithelial electrical resistance (TEER) values before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory.Consistent and reliable Papp values for control compounds.
Compound cytotoxicity Perform a cytotoxicity assay (e.g., MTT assay) at the concentrations used in the permeability study.Determine a non-toxic concentration range for your permeability experiments.
Low compound recovery Analyze the compound concentration in the cell lysate and on the plate wells to check for non-specific binding.Improved mass balance and more accurate Papp calculations.
Active transport interference Run the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio.Identification of the compound as a potential substrate for efflux transporters.

Data Presentation

Table 1: Oral Bioavailability of Select Kappa Opioid Antagonists

CompoundFormulation/AdministrationSpeciesOral Bioavailability (F%)Reference
Aticaprant (LY2456302)OralHuman25%[1][2]
JDTicOral (p.o.)MouseAD50 = 27.3 mg/kg[3]
Naloxone (Opioid Antagonist)OralDog< 5%[4]
Naltrexone (Opioid Antagonist)OralDog< 5%[4]

Table 2: Effect of Prodrug Strategy on Opioid Bioavailability (Buccal Administration)

Parent DrugProdrug FormulationSpeciesBioavailability (F%)Reference
NalbuphineEster ProdrugRatUp to 90%[4]
NaloxoneEster ProdrugRatUp to 90%[4]
NaltrexoneEster ProdrugRatUp to 90%[4]
NalbuphineEster ProdrugDog35 - 50%[4]
NaloxoneEster ProdrugDog35 - 50%[4]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a kappa opioid antagonist and identify potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the established range for your laboratory.

  • Assay Preparation: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test compound solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a kappa opioid antagonist.

Methodology:

  • Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Assay Setup:

    • Fill the wells of an acceptor plate with buffer.

    • Add the test compound solution (in buffer) to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate to create a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period.

  • Sample Analysis: After incubation, separate the plates and measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe).

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of a kappa opioid antagonist formulation.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a known dose of the kappa opioid antagonist dissolved in a suitable vehicle intravenously to a group of rats.

    • Oral (PO) Group: Administer the test formulation of the kappa opioid antagonist orally by gavage to another group of rats.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points after drug administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the concentration of the kappa opioid antagonist in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the Area Under the Curve (AUC) for both routes of administration.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Mandatory Visualizations

Kappa Opioid Receptor Signaling Pathway

Kappa Opioid Receptor Signaling Kappa Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits Antagonist Kappa Opioid Antagonist Antagonist->KOR Blocks Agonist Endogenous/Exogenous Agonist (e.g., Dynorphin) Agonist->KOR Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (e.g., p38, JNK) beta_arrestin->MAPK Activates

Caption: Simplified signaling pathway of the kappa opioid receptor.

Experimental Workflow for In Vivo Bioavailability Study

In Vivo Bioavailability Workflow In Vivo Oral Bioavailability Study Workflow A Prepare Drug Formulations (IV solution and Oral formulation) B Dose Animal Groups (IV and Oral) A->B C Collect Blood Samples (Time course) B->C D Process Samples to Plasma C->D E Analyze Plasma Concentrations (LC-MS/MS) D->E F Pharmacokinetic Analysis (Calculate AUC) E->F G Calculate Oral Bioavailability (F%) F->G

Caption: Workflow for an in vivo oral bioavailability study.

References

Addressing moderate efficacy of PF-4455242 as a partial antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with PF-4455242, focusing on its characterization as a partial antagonist with moderate efficacy.

Frequently Asked Questions (FAQs)

Q1: What is PF-4455242 and what was its primary therapeutic target?

PF-4455242 is an experimental, orally bioavailable small molecule developed by Pfizer as a selective kappa-opioid receptor (KOR) antagonist.[1][2] It was investigated for the treatment of bipolar depression, mood disorders, and substance abuse disorders.[2][3] Its development was discontinued (B1498344) in 2010 during Phase 1 clinical trials due to adverse toxicological findings in animal studies involving long-term exposure.[1][2][4]

Q2: Is PF-4455242 a neutral antagonist or a partial antagonist?

While initially characterized as a neutral KOR antagonist, subsequent research revealed that PF-4455242 is a partial antagonist with moderate efficacy.[1] Its maximal effect (Imax) is approximately 50%, meaning it can partially activate the kappa-opioid receptor on its own while also competing with and blocking the effects of full KOR agonists.[1]

Q3: What are the binding characteristics of PF-4455242 at opioid receptors?

PF-4455242 exhibits high affinity and selectivity for the human kappa-opioid receptor (KOR). It has a 10- to 20-fold higher affinity for the KOR compared to the µ-opioid receptor (MOR) and shows negligible affinity for the δ-opioid receptor (DOR).[1][5]

Q4: What is the proposed mechanism of action for KOR antagonists in psychiatric disorders?

The therapeutic potential of KOR antagonists stems from their ability to mitigate the effects of stress.[3][6] Stress and exposure to drugs of abuse can increase the expression of the endogenous KOR ligand dynorphin (B1627789) in brain regions like the nucleus accumbens.[3] Elevated dynorphin activity is linked to depressive and anxiety-like states.[7] By blocking the KOR, antagonists like PF-4455242 are hypothesized to prevent these dynorphin-mediated effects, thereby producing antidepressant and anxiolytic-like actions.[3][7]

Troubleshooting Guide

Q1: I am using PF-4455242 to block a KOR agonist (e.g., U-50,488 or spiradoline), but I am not observing a complete reversal of the agonist's effect. Why might this be happening?

This is an expected outcome given the compound's pharmacology. As a partial antagonist with an Imax of approximately 50%, PF-4455242 cannot fully silence the receptor signaling pathway in the way a neutral, silent antagonist would.[1] When co-administered with a full agonist, it competes for the receptor. While it will reduce the overall effect of the full agonist, its own intrinsic, partial agonist activity prevents a complete return to baseline, resulting in an intermediate level of receptor activation.

Q2: In my cell-based assay, PF-4455242 is showing some signaling activity even without a KOR agonist present. Is this indicative of an experimental artifact?

This is not necessarily an artifact. The observed baseline activity is a direct consequence of PF-4455242's partial agonism. In a system with low endogenous KOR tone, a partial antagonist can act as a weak agonist, producing a measurable response. This is a key characteristic that distinguishes it from a pure neutral antagonist, which would have no intrinsic activity on its own.

Q3: My in vivo results with PF-4455242 are showing high variability between subjects. What factors could be contributing to this?

Several factors could contribute to variability:

  • Basal KOR Tone: The endogenous level of dynorphin activity can vary between individual animals. In subjects with high basal KOR tone, PF-4455242 will act more like a traditional antagonist. In subjects with low tone, its partial agonist effects may become more prominent, leading to different behavioral outcomes.

  • Pharmacokinetics: PF-4455242 has been shown to have high clearance in rats and moderate clearance in dogs, monkeys, and human hepatocytes.[8] The timing of administration relative to peak plasma and brain concentrations is critical for observing its effects.

  • Dose Selection: The compound's effects are dose-dependent. In a mouse tail-flick test, it blocked a KOR agonist with an ID50 of 1.5 mg/kg, but required a higher dose (ID50 of 9.8 mg/kg) to block a MOR agonist, demonstrating its selectivity in vivo.[5] Sub-optimal dosing can lead to inconsistent or partial effects.

Data Presentation

Table 1: Receptor Binding Affinity of PF-4455242

ReceptorSpeciesBinding Affinity (Ki)Selectivity vs. KOR
Kappa (KOR)Human1–3 nM[1][9]-
Mu (MOR)Human10–64 nM[1][5]~20-fold lower
Delta (DOR)Human>4,000 nM[1][5]Negligible

Table 2: In Vivo Efficacy and Pharmacokinetic Data for PF-4455242

Assay / ParameterSpeciesAgonist UsedPF-4455242 Dose / ValueOutcome
Tail-Flick TestMouseSpiradoline (KOR Agonist)ID50 = 1.5 mg/kgReversal of KOR-mediated analgesia[5]
Tail-Flick TestMouseMorphine (MOR Agonist)ID50 = 9.8 mg/kgReversal of MOR-mediated analgesia[5]
Forced Swim TestMouseN/AMED = 3.2 mg/kg, s.c.Demonstrated antidepressant-like efficacy[8]
Prolactin ReversalRatSpiradolineKi = 414 ng/mLReversed spiradoline-induced prolactin elevation[10]
Prolactin ReversalHumanSpiradolineKi = 39.2 ng/mLReversed spiradoline-induced prolactin elevation[10]

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like PF-4455242.

  • Membrane Preparation: Use cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected to express the human kappa-opioid receptor.[11]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer at pH 7.4.[11]

  • Incubation: In a final volume of 1 mL, incubate the cell membranes (approx. 20 µg of protein) with a specific KOR radioligand (e.g., [³H]U69,593 at a concentration of ~0.4 nM).[11]

  • Competition: Add various concentrations of PF-4455242 to compete with the radioligand for binding to the receptor.

  • Non-Specific Binding: Determine non-specific binding in a parallel set of tubes containing a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).[11]

  • Reaction: Incubate the mixture for 60 minutes at 25°C.[11]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of PF-4455242 that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Mouse Tail-Flick Test for In Vivo Antagonist Activity

This assay assesses the ability of PF-4455242 to block the analgesic effects of a KOR agonist.

  • Animal Acclimation: Acclimate male ICR mice to the testing environment and handling procedures.

  • Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the tail and recording the time until the mouse flicks its tail away. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

  • Antagonist Administration: Administer PF-4455242 subcutaneously (s.c.) at various doses (e.g., 0.1 to 10 mg/kg).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the antagonist to distribute.

  • Agonist Administration: Administer a KOR agonist known to produce analgesia, such as U-50,488 or spiradoline (e.g., 5.6 mg/kg, s.c.).[5]

  • Post-treatment Latency: At the time of peak agonist effect (e.g., 30 minutes post-agonist administration), re-measure the tail-flick latency.

  • Data Analysis: Convert latency data to % Maximum Possible Effect (%MPE). Calculate the ID50 value for PF-4455242, which is the dose required to reduce the agonist's analgesic effect by 50%.

Mandatory Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_Protein G-Protein Signaling (e.g., ↓cAMP) KOR->G_Protein Arrestin β-Arrestin Recruitment KOR->Arrestin Dynorphin Dynorphin (Full Agonist) Dynorphin->KOR Activates PF4455242 PF-4455242 (Partial Antagonist) PF4455242->KOR Weakly Activates & Partially Blocks Response Maximal Cellular Response G_Protein->Response Full Effect Partial_Response Partial Cellular Response G_Protein->Partial_Response Partial Effect

Caption: KOR signaling pathway showing modulation by a full agonist and PF-4455242.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment A 1. Acclimate Animals to Test Environment B 2. Measure Baseline Response (e.g., Tail-Flick) A->B C 3. Administer Vehicle or PF-4455242 B->C D 4. Pre-treatment Interval (e.g., 30 min) C->D E 5. Administer KOR Agonist (e.g., Spiradoline) D->E F 6. Measure Post-Treatment Response at Peak Agonist Effect E->F G 7. Analyze Data (Calculate %MPE, ID50) F->G

Caption: Experimental workflow for assessing the in vivo antagonist efficacy of PF-4455242.

Antagonist_Comparison Full Full Antagonist (e.g., nor-BNI) Full_Block Completely Blocks Agonist Binding Full->Full_Block Full_Intrinsic Zero Intrinsic Activity (Silent) Full->Full_Intrinsic Partial Partial Antagonist (PF-4455242) Partial_Block Partially Blocks Agonist Binding Partial->Partial_Block Partial_Intrinsic Low Intrinsic Activity (Imax ≈ 50%) Partial->Partial_Intrinsic Full_Effect Result: Full reversal of agonist effect to baseline Full_Block->Full_Effect Full_Intrinsic->Full_Effect Partial_Effect Result: Partial reversal of agonist effect Partial_Block->Partial_Effect Partial_Intrinsic->Partial_Effect

Caption: Logical comparison of a full antagonist versus a partial antagonist like PF-4455242.

References

Understanding unfavorable toxicological findings of PF-4455242

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental kappa-opioid receptor (KOR) antagonist, PF-4455242. The information is intended for researchers, scientists, and drug development professionals.

Understanding the Discontinuation of PF-4455242

Q1: Why was the clinical development of PF-4455242 discontinued (B1498344)?

The development of PF-4455242 was halted in early clinical trials due to unfavorable toxicological findings in animals.[1][2] These findings emerged from studies where animals were exposed to the drug for a duration of three months.[1][3][4] While the compound was in Phase 1 clinical trials for bipolar depression, these preclinical safety signals led to the termination of its development program.[1]

Troubleshooting Unfavorable Experimental Findings

Q2: My in vivo experiments with PF-4455242 are showing unexpected adverse effects. What could be the cause?

While specific details of the official toxicology findings are not publicly available, here are some potential areas to investigate based on available information and general knowledge of KOR antagonists:

  • Off-Target Activity: PF-4455242 has been noted to have binding affinities for 19 out of 120 off-target sites, which could contribute to unexpected pharmacological or toxicological effects.[3] If you observe effects inconsistent with KOR antagonism, consider investigating potential interactions with other receptor systems.

  • Cardiovascular Effects: Although not specifically reported for PF-4455242, another KOR antagonist, JDTic, was discontinued due to clinical findings of ventricular tachycardia.[3] This raises the possibility of cardiovascular-related side effects as a potential class effect for KOR antagonists. Monitoring cardiovascular parameters in your experimental animals may be prudent.

  • Species-Specific Metabolism and Toxicity: The toxicological findings that led to the discontinuation of PF-4455242 were observed in animal studies. It is possible that species-specific metabolism could lead to the formation of toxic metabolites.

Q3: I am not observing the expected efficacy of PF-4455242 in my preclinical models. What should I consider?

Several factors could influence the apparent efficacy of PF-4455242 in your experiments:

  • Receptor Binding Profile: Ensure your experimental design accounts for the selectivity profile of PF-4455242. It is a selective KOR antagonist with a higher affinity for the KOR over the mu-opioid receptor (MOR) and negligible affinity for the delta-opioid receptor (DOR).[1][3]

  • Pharmacokinetics: PF-4455242 is described as a "short-acting" antagonist.[1] The dosing regimen in your study should be optimized to maintain adequate receptor occupancy.

  • Partial Antagonism: More recent research has characterized PF-4455242 as a moderately efficacious partial antagonist of the KOR, not a neutral antagonist as initially thought.[1] This property could influence its pharmacological effects in different assay systems.

Frequently Asked Questions (FAQs)

Q4: What is the known mechanism of action of PF-4455242?

PF-4455242 is a selective kappa-opioid receptor (KOR) antagonist.[1] It functions by blocking the binding of endogenous KOR agonists, such as dynorphin, to the receptor. This action is thought to be the basis for its potential antidepressant and anxiolytic effects, as the dynorphin/KOR system is implicated in stress and mood regulation.[2]

Q5: What is the receptor selectivity profile of PF-4455242?

The following table summarizes the receptor binding affinities of PF-4455242.

ReceptorBinding Affinity (Ki)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)1–3 nM[1]-
Mu-Opioid Receptor (MOR)10–64 nM[1][3]~10- to 20-fold lower than KOR[1][3]
Delta-Opioid Receptor (DOR)> 4,000 nM[1][3]Negligible affinity[1][3]

Q6: Are there any known off-target effects of PF-4455242?

Yes, it has been reported that PF-4455242 exhibits binding affinity for 19 out of 120 screened off-targets, which was noted as a potential source of safety concerns and side effects.[3] The specific identity of these off-targets and the functional consequences of these interactions are not detailed in publicly available sources.

Experimental Protocols and Methodologies

Preclinical Efficacy Evaluation of KOR Antagonists

The following diagram outlines a general workflow for assessing the efficacy of a KOR antagonist like PF-4455242 in a preclinical setting, based on the types of studies in which it was evaluated.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Pharmacodynamics & Efficacy receptor_binding Receptor Binding Assays (KOR, MOR, DOR) functional_assay Functional Assays (e.g., [35S]GTPγS) receptor_binding->functional_assay Confirm Functional Activity pk_studies Pharmacokinetic Studies (e.g., in rats, dogs, monkeys) functional_assay->pk_studies Select for In Vivo Testing bbb_penetration Blood-Brain Barrier Penetration Assessment pk_studies->bbb_penetration target_engagement Target Engagement (e.g., Prolactin Response to KOR Agonist) bbb_penetration->target_engagement Establish Dose-Response antidepressant_models Antidepressant Models (e.g., Forced Swim Test, Social Defeat) target_engagement->antidepressant_models substance_abuse_models Substance Abuse Models (e.g., Cocaine-Seeking Behavior) target_engagement->substance_abuse_models

Preclinical evaluation workflow for a KOR antagonist.

Signaling Pathways

Simplified KOR Signaling and Antagonism

The diagram below illustrates the basic mechanism of KOR signaling and how an antagonist like PF-4455242 would interfere with this pathway.

G cluster_0 Presynaptic Neuron dynorphin Dynorphin (KOR Agonist) kor KOR dynorphin->kor Binds to gi_go Gi/Go Protein kor->gi_go Activates pf4455242 PF-4455242 (KOR Antagonist) pf4455242->kor Blocks ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP ac->camp Produces neurotransmitter Neurotransmitter Release (e.g., Dopamine, Serotonin) camp->neurotransmitter Modulates

References

Validation & Comparative

A Comparative Guide to PF-4455242 and JDTic as Kappa-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two selective kappa-opioid receptor (KOR) antagonists: PF-4455242 hydrochloride and JDTic. Developed for their potential therapeutic applications in psychiatric and substance use disorders, both compounds have been subjects of significant preclinical and early clinical research.[1][2][3][4][5] This document outlines their key pharmacological differences, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a selective, short-acting KOR antagonist developed by Pfizer.[1][2][6] It was investigated for the treatment of bipolar depression but its development was halted in early clinical trials due to unfavorable toxicological findings in animal studies.[1][4]

JDTic is a potent and selective KOR antagonist with a notably long duration of action.[7][8][9] Unlike PF-4455242, JDTic's prolonged effects are not due to irreversible binding but are linked to alterations in c-Jun N-terminal kinases (JNK) activity.[7] Its clinical development for cocaine abuse was also discontinued (B1498344) during Phase I trials due to observations of non-sustained ventricular tachycardia.[3][7][10]

Comparative Pharmacological Data

The following tables summarize the quantitative data for PF-4455242 and JDTic, highlighting their differences in receptor binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundKappa (KOR)Mu (MOR)Delta (DOR)Nociceptin (NOP)
PF-4455242 1 - 3[1]10 - 64[1]> 4000[1]Not reported
JDTic 0.32[3]--12[11][12][13]

Lower Ki values indicate higher binding affinity.

Table 2: Receptor Selectivity and Functional Antagonism (Ke, nM)
CompoundKOR Functional Antagonism (Ke)MOR/KOR Selectivity RatioDOR/KOR Selectivity Ratio
PF-4455242 Not explicitly stated in search results~20-fold[3]>1333-fold
JDTic 0.006[3]570[3]>16600[3]

Ke is the equilibrium dissociation constant for an antagonist, indicating its potency in a functional assay. A lower Ke value signifies greater antagonist potency.

Table 3: Pharmacokinetic and Pharmacodynamic Properties
PropertyPF-4455242JDTic
Duration of Action Short-acting[1][6]Long-acting (weeks)[7][8][9]
Mechanism of Duration Reversible bindingAltered c-Jun N-terminal kinase (JNK) activity[7]
Clinical Development Status Discontinued (Animal toxicology)[1][4]Discontinued (Cardiac effects in humans)[3][7]
Reported Off-Target Effects Weak off-target activities noted[1]Noradrenaline transporter binding (Ki = 54 nM)[11][13]; NOP receptor binding (Ki = 12 nM)[11][12][13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for evaluating KOR antagonists.

KOR_Signaling_Pathway Kappa-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_antagonists Antagonists cluster_downstream Downstream Effects KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway (e.g., JNK) G_protein->MAPK PF445 PF-4455242 PF445->KOR Blocks (Short-acting) JDTic JDTic JDTic->KOR Blocks (Long-acting) JNK_activation JNK Activation JDTic->JNK_activation Modulates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux MAPK->JNK_activation Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Experimental_Workflow Experimental Workflow for KOR Antagonist Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials binding_assay Radioligand Binding Assay (Determine Ki at KOR, MOR, DOR) functional_assay [35S]GTPγS Binding Assay (Determine Ke, functional antagonism) binding_assay->functional_assay selectivity_panel Selectivity Screening (Panel of other receptors/transporters) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Determine half-life, brain penetration) selectivity_panel->pk_studies pd_models Pharmacodynamic Models (e.g., KOR agonist-induced analgesia) pk_studies->pd_models behavioral_models Behavioral Models (e.g., Forced Swim Test, Self-Administration) pd_models->behavioral_models phase1 Phase I (Safety, Tolerability, PK in humans) behavioral_models->phase1 discontinuation Discontinuation (Toxicity/Adverse Events) phase1->discontinuation start Compound Synthesis start->binding_assay

References

PF-4455242 hydrochloride versus CERC-501 (LY2456302) for depression research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel antidepressant drug development, the kappa-opioid receptor (KOR) has emerged as a promising target. Antagonism of the KOR is believed to offer a new mechanistic approach for treating major depressive disorder (MDD), particularly in patients who are resistant to existing therapies. This guide provides a comparative overview of two notable KOR antagonists that have been investigated for this purpose: PF-4455242 hydrochloride and CERC-501 (also known as LY2456302 and aticaprant).

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two compounds based on available preclinical and clinical data.

Mechanism of Action: Targeting the Dynorphin (B1627789)/KOR System

Both PF-4455242 and CERC-501 exert their pharmacological effects by acting as antagonists at the kappa-opioid receptor. The endogenous ligand for this receptor is dynorphin, a peptide that is released in response to stress. Activation of the KOR by dynorphin is associated with dysphoria, anhedonia, and other depressive-like states. By blocking this interaction, KOR antagonists are hypothesized to alleviate these symptoms.[1][2][3][4]

The signaling pathway involves the modulation of downstream effectors upon KOR activation. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the activation of stress-related kinases such as c-Jun N-terminal kinase (JNK). By antagonizing the KOR, PF-4455242 and CERC-501 are thought to prevent these downstream signaling events, thereby mitigating the pro-depressive effects of dynorphin.

cluster_stress Stress cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron cluster_antagonists Therapeutic Intervention Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin induces KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR activates AC Adenylyl Cyclase KOR->AC inhibits JNK ↑ JNK Activation KOR->JNK cAMP ↓ cAMP AC->cAMP Depression Depressive-like Symptoms cAMP->Depression JNK->Depression Antagonists PF-4455242 or CERC-501 Antagonists->KOR blocks

Figure 1: Simplified signaling pathway of KOR antagonism.

Pharmacological and Pharmacokinetic Profiles

While both compounds are selective KOR antagonists, they exhibit differences in their binding affinities and pharmacokinetic properties.

ParameterThis compoundCERC-501 (LY2456302)Reference
Binding Affinity (Ki)
KOR1-3 nM0.81 nM[1][5][6]
MOR10-64 nM24.0 nM[1][5][6]
DOR> 4,000 nM155 nM[1][5][6]
Selectivity
KOR vs MOR~10-20 fold~30 fold[1][5][6]
KOR vs DOR> 1300 fold~191 fold[1][5][6]
Pharmacokinetics
BioavailabilityNot Reported25% (oral)[1][5][7]
Half-lifeNot Reported30-40 hours[1][2][5][7]
TmaxNot Reported1-2 hours[1][5][7]

Preclinical Efficacy in Animal Models of Depression

Both PF-4455242 and CERC-501 have demonstrated antidepressant-like effects in established rodent models of depression.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy. In this test, a reduction in immobility time is indicative of an antidepressant-like effect.

  • PF-4455242: Showed antidepressant-like efficacy in the mouse FST with a minimal effective dose of 3.2 mg/kg, s.c.[8]

  • CERC-501: A 10 mg/kg oral dose was found to reduce immobility in mice to a similar extent as the tricyclic antidepressant imipramine.[1][5] Furthermore, a synergistic effect was observed when CERC-501 was combined with the SSRI citalopram.[1][5]

Social Defeat Stress Model

This model is used to induce a depressive-like phenotype in rodents through repeated exposure to social stress.

  • PF-4455242: Pretreatment with PF-04455242 resulted in a day-dependent reduction in the time spent in socially defeated immobile postures in mice.[8]

Clinical Development and Outcomes

The clinical trajectories of PF-4455242 and CERC-501 have diverged significantly.

This compound was under development by Pfizer for bipolar depression.[6][9] However, its development was discontinued (B1498344) in the early stages of clinical trials due to unfavorable toxicological findings in animal studies following three months of exposure.[6][9][10]

CERC-501 (aticaprant) , originally developed by Eli Lilly and later by Cerecor and Janssen Pharmaceuticals, progressed further in clinical trials.[1][5][7] It was investigated as both a monotherapy and an adjunctive treatment for MDD.[1][5] Despite showing a favorable safety profile and target engagement in early trials, CERC-501's development for MDD was discontinued by Johnson & Johnson in March 2025 due to a lack of effectiveness in Phase III trials.[7] A proof-of-concept trial for treatment-resistant depression was terminated early due to slow enrollment, but the limited data suggested potential antidepressant effects that were not statistically significant.[11]

cluster_pf PF-4455242 Development cluster_cerc CERC-501 Development pf_preclinical Preclinical (Antidepressant-like effects) pf_phase1 Phase I (Bipolar Depression) pf_preclinical->pf_phase1 pf_discontinued Discontinued (Animal Toxicity) pf_phase1->pf_discontinued cerc_preclinical Preclinical (Antidepressant-like effects) cerc_phase1 Phase I cerc_preclinical->cerc_phase1 cerc_phase2 Phase II (MDD, TRD) cerc_phase1->cerc_phase2 cerc_phase3 Phase III (MDD) cerc_phase2->cerc_phase3 cerc_discontinued Discontinued (Lack of Efficacy) cerc_phase3->cerc_discontinued

Figure 2: Clinical development pathways.

Experimental Protocols

Mouse Forced Swim Test (as described for CERC-501)
  • Animals: Male mice.

  • Procedure: Mice are individually placed into a cylinder of water from which they cannot escape. The duration of immobility (the time the mouse spends floating without making active movements) is recorded over a set period.

  • Drug Administration: CERC-501 (10 mg/kg) was administered orally. Imipramine (15 mg/kg) was administered via intraperitoneal injection as a positive control.[1][5]

  • Outcome Measure: A significant reduction in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

Mouse Social Defeat Stress Assay (as described for PF-4455242)
  • Animals: Male mice.

  • Procedure: An experimental mouse is repeatedly subjected to social defeat by a larger, more aggressive resident mouse over a period of several days.

  • Drug Administration: PF-04455242 was administered prior to the stress exposure.

  • Outcome Measure: Following the stress period, the experimental mouse's social interaction with an unfamiliar mouse is assessed. A reduction in the time spent in socially defeated immobile postures compared to vehicle-pretreated animals suggests a resilience-promoting or antidepressant-like effect.[8]

Conclusion

Both PF-4455242 and CERC-501 are selective KOR antagonists that have shown promise as potential antidepressants in preclinical studies. However, their clinical development pathways have been halted, albeit for different reasons. The discontinuation of PF-4455242 was due to safety concerns arising from animal toxicology studies, while CERC-501, despite a good safety profile, ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials for major depressive disorder.

The investigation of these compounds has nonetheless provided valuable insights into the role of the KOR system in depression and has paved the way for the development of a new generation of KOR antagonists. Future research in this area will likely focus on identifying compounds with an optimal balance of efficacy, safety, and pharmacokinetic properties.

References

Validating the Selectivity of PF-4455242 for Kappa Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the selectivity of PF-4455242 for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. The performance of PF-4455242 is compared with other notable KOR antagonists, supported by experimental data and detailed methodologies for key assays.

Comparative Analysis of Receptor Binding Affinity

The selectivity of an antagonist is fundamentally determined by its binding affinity to the target receptor relative to other receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOR Selectivity
PF-4455242 1–3 [1]10–64 [1]>4,000 [1]~10-20 fold >1333-4000 fold
JDTic0.32[2]~300-400~300-400>1000 fold[2]>1000 fold[2]
nor-BNI~0.2-0.8~5-10~10-20~10-25 fold~25-50 fold
CERC-501 (Aticaprant)~0.8~25~100~30 fold~125 fold
GNTI~0.2-1~20-50~5-15~20-50 fold~5-25 fold

Note: Ki values can vary between studies due to different experimental conditions.

As the data indicates, PF-4455242 demonstrates a clear selectivity for the kappa opioid receptor. It possesses a high affinity for KOR with Ki values in the low nanomolar range.[1] Its affinity for MOR is approximately 10- to 20-fold lower, and it shows negligible affinity for the DOR.[1] When compared to other selective KOR antagonists, JDTic exhibits a remarkably high selectivity for KOR over both MOR and DOR.

Functional Antagonism at Opioid Receptors

Beyond binding affinity, the functional activity of a compound at the receptor is crucial for determining its pharmacological profile. For an antagonist, this is often measured by its ability to inhibit the signaling induced by an agonist. The GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in opioid receptor signaling. The antagonist's potency is often expressed as an equilibrium dissociation constant (Ke) or an IC50 value.

CompoundKOR Antagonist Potency (Ke/IC50, nM)MOR Antagonist Potency (Ke/IC50, nM)DOR Antagonist Potency (Ke/IC50, nM)
PF-4455242 ~1.5 (ID50, in vivo) ~9.8 (ID50, in vivo) N/A
JDTic0.02 (Ki in GTPγS)[2]High micromolarHigh micromolar
AZ-MTAB20 (IC50)~600 (IC50)~8000 (IC50)

Note: Data for a direct in vitro functional comparison across all three receptors for all compounds is limited in the public domain. The in vivo data for PF-4455242 reflects its ability to reverse agonist-induced effects.

PF-4455242 has been shown to be a moderately efficacious partial antagonist of the KOR, with an Imax of approximately 50%.[1] In vivo studies have demonstrated that PF-4455242 can reverse the effects of the KOR agonist spiradoline.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to determine the selectivity of KOR antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing the human kappa, mu, or delta opioid receptor (e.g., CHO-hKOR, CHO-hMOR, CHO-hDOR).

  • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Varying concentrations of the unlabeled test compound (e.g., PF-4455242).

    • A fixed concentration of a suitable radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).

    • Cell membrane preparation.

  • Total binding is determined in the absence of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).

  • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation by an agonist, and the ability of an antagonist to inhibit this activation.

1. Membrane Preparation:

  • Membrane preparation is similar to the radioligand binding assay, using cell lines expressing the opioid receptor of interest.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate.

  • To each well, the following are added:

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • GDP (Guanosine diphosphate) to a final concentration of 10-30 µM.

    • The test antagonist (e.g., PF-4455242) at various concentrations.

    • A fixed concentration of a KOR agonist (e.g., U-69,593) to stimulate the receptor.

    • Cell membrane preparation.

  • The mixture is pre-incubated to allow the antagonist to bind to the receptors.

  • The reaction is initiated by adding [35S]GTPγS (a non-hydrolyzable analog of GTP) to a final concentration of 0.05-0.1 nM.

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

  • The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is analyzed.

  • The IC50 value for the antagonist is determined from the concentration-response curve.

  • The equilibrium dissociation constant (Ke) of the antagonist can be calculated using the Schild equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the methods used for validation.

G_Protein_Coupled_Receptor_Signaling Kappa Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist e.g., Dynorphin KOR KOR Agonist->KOR Binds to G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Reduces production of Downstream Downstream Cellular Effects cAMP->Downstream Ion_Channel->Downstream MAPK->Downstream PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Blocks Agonist Binding

Caption: Kappa Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Radioligand Competition Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing opioid receptors) Assay_Setup 2. Assay Setup in 96-well Plate (Buffer, Test Compound, Radioligand, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound and free radioligand) Incubation->Filtration Washing 5. Washing (Remove non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Assay_Workflow [35S]GTPγS Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing opioid receptors) Assay_Setup 2. Assay Setup in 96-well Plate (Buffer, GDP, Antagonist, Agonist, Membranes) Membrane_Prep->Assay_Setup Pre_Incubation 3. Pre-incubation (Antagonist binding) Assay_Setup->Pre_Incubation Reaction_Initiation 4. Add [35S]GTPγS (Initiate reaction) Pre_Incubation->Reaction_Initiation Incubation 5. Incubation (Allow G protein activation) Reaction_Initiation->Incubation Filtration 6. Rapid Filtration (Separate bound and free [35S]GTPγS) Incubation->Filtration Counting 7. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 8. Data Analysis (Calculate IC50 and Ke) Counting->Data_Analysis

Caption: [35S]GTPγS Binding Assay Workflow.

References

A Cross-Study Efficacy Comparison of the Kappa-Opioid Receptor Antagonist PF-4455242 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the kappa-opioid receptor (KOR) antagonist PF-4455242 hydrochloride with alternative KOR antagonists. The development of PF-4455242 for bipolar depression was discontinued (B1498344) in 2010 due to unfavorable toxicological findings in animal studies.[1] However, its preclinical data in models of depression and substance abuse offer valuable insights for the ongoing development of KOR antagonists as a novel class of therapeutics for mood and addiction disorders.

Comparative Efficacy in Preclinical Models of Depression

The antidepressant-like effects of KOR antagonists are commonly evaluated in the Forced Swim Test (FST) and the Social Defeat Stress (SDS) model. In the FST, a decrease in immobility time is indicative of an antidepressant-like effect. The SDS model assesses anhedonia and social avoidance, with an increase in social interaction time suggesting anxiolytic and antidepressant properties.

While specific quantitative data for PF-4455242 from the primary preclinical study by Grimwood et al. (2011) is not publicly available in the reviewed literature, the study reported that the compound demonstrated antidepressant-like efficacy in the mouse FST and attenuated the behavioral effects of stress in the mouse SDS assay.[2][3] For comparison, this guide presents available quantitative data for other notable KOR antagonists.

Forced Swim Test (FST)
CompoundSpecies (Strain)Dose (Route)% Decrease in Immobility Time (vs. Vehicle)Reference
PF-4455242 MouseData not availableData not availableGrimwood et al., 2011[2]
CERC-501 Mouse (C57BL/6J)1, 3 mg/kg (i.p.)Significant reductionBrowne et al., 2018
JDTic RatData not availableAntidepressant-like effects reportedMague et al., 2003
AZ-MTAB Female California Mice10 mg/kg (i.p.)Blunted KOR agonist-induced immobility
Buprenorphine Mouse (C57BL/6J)0.25, 0.5 mg/kg (i.p.)Significant reduction[4]
Social Defeat Stress (SDS) Model
CompoundSpecies (Strain)Dose (Route)Outcome on Social InteractionReference
PF-4455242 MouseData not availableAttenuated behavioral effects of stress[2][3]
CERC-501 Mouse (C57BL/6J)1 mg/kg/day (i.p.)Ineffective at reversing social avoidanceBrowne et al., 2018[5]
JDTic Mouse (C57BL/6J)30 mg/kg (i.p.)Did not prevent social avoidance[6]
AZ-MTAB Female California Mice10 mg/kg (i.p.)Blocked the development of social avoidance[7]
Buprenorphine Mouse (C57BL/6J)0.25 mg/kg/day (i.p.)Reversed social interaction deficits after 7 days[5]

Experimental Protocols

Forced Swim Test (Mouse)

This test is a widely used preclinical screen for antidepressant efficacy.

  • Apparatus: A transparent cylinder (25 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure: Naive mice are individually placed in the water-filled cylinder for a 6-minute session. The entire session is typically video-recorded for later analysis.

  • Data Analysis: The duration of immobility, defined as the time the mouse spends floating passively with only minor movements to keep its head above water, is scored during the last 4 minutes of the 6-minute test. A reduction in immobility time is interpreted as an antidepressant-like effect.

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Prepare Water Cylinder (23-25°C, 15cm depth) B Administer Compound (e.g., PF-4455242 or vehicle) C Place Mouse in Cylinder B->C D 6-minute Swim Session (Video Record) C->D E Score Immobility Time (last 4 minutes) D->E F Statistical Comparison (Drug vs. Vehicle) E->F SDS_Workflow cluster_defeat Social Defeat Phase (10 Days) cluster_treatment Treatment cluster_test Social Interaction Test cluster_analysis Data Analysis A Daily Physical Defeat (5-10 min) B Continuous Sensory Stress (24h) A->B B->A Repeat for 10 days C Administer Compound (e.g., PF-4455242 or vehicle) B->C D Place Mouse in Arena with Novel Mouse C->D E Record Time in Interaction Zone D->E F Compare Interaction Time (Drug vs. Vehicle vs. Control) E->F KOR_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling KOR KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., altered neuronal excitability, gene expression) cAMP->Cellular_Response MAPK MAPK Cascade Beta_Arrestin->MAPK Activates MAPK->Cellular_Response

References

A Comparative Analysis of PF-4455242 and Other Biphenylamine KOR Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biphenylamine kappa opioid receptor (KOR) antagonist PF-4455242 with other notable KOR antagonists. This document summarizes key pharmacological data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to support further research and development in this therapeutic area.

The kappa opioid receptor has emerged as a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. Antagonism of the KOR is believed to counteract the effects of the endogenous ligand dynorphin (B1627789), which is implicated in stress and dysphoria. Among the various chemical scaffolds explored, biphenylamine derivatives have shown promise as potent and selective KOR antagonists. This guide focuses on PF-4455242, a well-characterized biphenylamine KOR antagonist, and compares its pharmacological profile with other key KOR antagonists from different structural classes to provide a broader context for its evaluation.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of PF-4455242 and other selected KOR antagonists.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of KOR Antagonists

CompoundKOR (Ki, nM)MOR (Ki, nM)DOR (Ki, nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
PF-4455242 1-3[1]10-64[1]>4000[1]~10-20>1333
JDTic 0.32--570>16600
CERC-501 (LY2456302) 0.81317.111021135
AZ-MTAB 20 (IC50)~600 (IC50)~8000 (IC50)~30~400

Table 2: In Vivo Efficacy of KOR Antagonists

CompoundAnimal ModelEndpointEfficacy (ED50 or ID50)
PF-4455242 Mouse Tail-Flick (vs. Spiradoline)Reversal of AnalgesiaID50 = 1.5 mg/kg[2]
PF-4455242 Mouse Forced Swim TestAntidepressant-like EffectMED = 3.2 mg/kg, s.c.
CERC-501 (LY2456302) Rat Formalin Assay (vs. U-69,593)Reversal of AnalgesiaED50 = 0.4 mg/kg, p.o.[3]
JDTic Rat U50,488-induced DiuresisAntagonist ActivityMore potent than nor-BNI[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human KOR, MOR, or DOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Non-specific binding competitor: Naloxone or unlabeled ligand.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., PF-4455242) at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), a high concentration of a non-specific competitor (for non-specific binding), or varying concentrations of the test compound.

  • Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes from cells expressing the KOR.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compound and a known KOR agonist (e.g., U-50,488).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound (for antagonist testing) or buffer at 30°C.

  • Add GDP to the mixture.

  • Initiate the reaction by adding [³⁵S]GTPγS and a KOR agonist (for antagonist testing).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • For antagonists, determine the shift in the agonist dose-response curve and calculate the pA2 or Ke value.

Mouse Forced Swim Test

This is a common behavioral assay used to screen for antidepressant-like activity.

Materials:

  • Male mice (e.g., C57BL/6).

  • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • A video recording system.

  • Test compound and vehicle control.

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into the cylinder of water for a 6-minute session.

  • Record the entire session using a video camera.

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Mouse Tail-Flick Test

This assay is used to assess the analgesic properties of compounds.

Materials:

  • Male mice.

  • A tail-flick analgesia meter with a radiant heat source.

  • Test compound and a known KOR agonist (e.g., spiradoline).

Procedure:

  • Administer the test compound (potential antagonist) to the mice.

  • After a specific pretreatment time, administer the KOR agonist.

  • At the time of expected peak effect of the agonist, place the mouse in the apparatus, and focus the radiant heat source on a specific portion of its tail.

  • Measure the latency for the mouse to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

  • An increase in tail-flick latency indicates an analgesic effect of the agonist.

  • The ability of the test compound to reverse the agonist-induced increase in tail-flick latency indicates KOR antagonist activity. The ID50 (the dose of the antagonist that reduces the agonist's effect by 50%) can be calculated.

Visualizations

Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

KOR_Signaling_Pathway Dynorphin Dynorphin KOR KOR (GPCR) Dynorphin->KOR Binds G_protein Gi/o Protein (α, βγ subunits) KOR->G_protein Activates Arrestin β-Arrestin KOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels G_protein->K_channel βγ activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter MAPK MAPK (e.g., ERK, JNK) Arrestin->MAPK Activates KOR_Antagonist_Screening_Workflow start Compound Library primary_screen Primary Screen: High-Throughput Binding Assay (e.g., Radioligand Binding) start->primary_screen hit_id Hit Identification (Compounds with KOR affinity) primary_screen->hit_id secondary_screen Secondary Screen: Functional Assays (e.g., [³⁵S]GTPγS) hit_id->secondary_screen Hits selectivity Selectivity Profiling (vs. MOR, DOR, other receptors) secondary_screen->selectivity lead_selection Lead Candidate Selection selectivity->lead_selection in_vivo_pk In Vivo Pharmacokinetics (ADME) lead_selection->in_vivo_pk Leads in_vivo_efficacy In Vivo Efficacy Models (e.g., Tail-Flick, Forced Swim Test, Social Defeat) in_vivo_pk->in_vivo_efficacy tox Preliminary Toxicology in_vivo_efficacy->tox preclinical_candidate Preclinical Candidate tox->preclinical_candidate

References

Confirming KOR Antagonism of PF-4455242: A Comparative Guide for a Novel In Vivo Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kappa-opioid receptor (KOR) antagonist PF-4455242 with other established antagonists, nor-binaltorphimine (nor-BNI) and JDTic. It further proposes a novel experimental model to confirm the KOR-antagonistic properties of PF-4455242 in a behaviorally relevant context.

Comparative Analysis of KOR Antagonists

The following table summarizes the key pharmacological parameters of PF-4455242, nor-BNI, and JDTic, highlighting their binding affinities and selectivity for the kappa-opioid receptor.

ParameterPF-4455242nor-Binaltorphimine (nor-BNI)JDTic
Mechanism of Action Selective KOR Antagonist[1]Selective KOR AntagonistPotent and Selective KOR Antagonist
Binding Affinity (Ki) at KOR ~1-3 nM[1]~0.1-0.5 nM~0.01-0.2 nM
Selectivity for KOR vs. MOR ~10-20 fold[1]HighHigh
Selectivity for KOR vs. DOR >1000 fold[1]HighHigh
In Vitro Potency (IC50) Data not readily available~1-10 nM~0.2-1 nM
In Vivo Efficacy (ED50/AD50) Data not readily availableDose-dependentAD50 = 4.1 mg/kg (s.c.) vs. enadoline
Duration of Action Short-acting[1]Long-acting (weeks)Long-acting (weeks)

Proposed New Model: Stress-Induced Reinstatement of Drug-Seeking Behavior

To further validate the KOR-antagonistic properties of PF-4455242, a stress-induced reinstatement model is proposed. This model is highly relevant to the potential therapeutic applications of KOR antagonists in stress-related psychiatric disorders, including addiction relapse.

Experimental Workflow: Stress-Induced Reinstatement Model

G cluster_acq Phase 1: Drug Self-Administration cluster_ext Phase 2: Extinction cluster_reinst Phase 3: Reinstatement Testing acq_start Acclimation to Operant Chambers acq_train Training to self-administer a drug of abuse (e.g., cocaine) acq_start->acq_train acq_crit Acquisition Criterion Met (stable responding) acq_train->acq_crit ext_start Removal of Drug Reinforcement acq_crit->ext_start ext_sess Daily Extinction Sessions ext_start->ext_sess ext_crit Extinction Criterion Met (low level of responding) ext_sess->ext_crit reinst_treat Pre-treatment with: - Vehicle - PF-4455242 - nor-BNI (positive control) ext_crit->reinst_treat reinst_stress Acute Stressor (e.g., footshock) reinst_treat->reinst_stress reinst_test Reinstatement Test Session (no drug available) reinst_stress->reinst_test reinst_measure Measure Lever Presses reinst_test->reinst_measure

Workflow for the proposed stress-induced reinstatement model.

Detailed Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.

Objective: To assess the ability of PF-4455242 to reduce immobility time in rats, indicative of an antidepressant-like effect mediated by KOR antagonism.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • PF-4455242, nor-BNI (positive control), vehicle (e.g., saline or 5% DMSO in saline).

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1): Acclimate rats to the testing room for at least 1 hour. Place each rat individually into a swim tank for a 15-minute pre-swim session. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2): 60 minutes prior to the test session, administer PF-4455242, nor-BNI, or vehicle via the desired route (e.g., intraperitoneal injection).

  • Test Session (Day 2): Place the rats individually back into the swim tanks for a 5-minute test session. Record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, will score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Expected Outcome: Treatment with PF-4455242 is expected to significantly decrease the duration of immobility compared to the vehicle-treated group, similar to the effect of the positive control, nor-BNI.

Chronic Social Defeat Stress (CSDS) Model

The CSDS model is an ethologically relevant paradigm that induces a depressive-like phenotype in rodents.

Objective: To evaluate the efficacy of PF-4455242 in preventing the development of social avoidance behavior induced by chronic social stress.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Aggressive male CD-1 mice (retired breeders)

  • Standard mouse cages divided by a perforated Plexiglas divider.

  • Social interaction test arena.

  • PF-4455242, JDTic (positive control), vehicle.

Procedure:

  • Screening of Aggressors: Screen CD-1 mice for consistent aggressive behavior.

  • Social Defeat Phase (10 days):

    • Each day, place a C57BL/6J mouse into the home cage of a novel CD-1 aggressor for 5-10 minutes of physical interaction.

    • After the physical interaction, house the two mice in the same cage separated by the perforated divider for the remainder of the 24-hour period. This allows for continuous sensory stress.

    • Repeat this process for 10 consecutive days, exposing the experimental mouse to a new aggressor each day.

    • Administer PF-4455242, JDTic, or vehicle daily prior to the defeat session.

  • Social Interaction Test (Day 11):

    • Place the experimental mouse in an open-field arena containing a novel, non-aggressive CD-1 mouse enclosed in a wire-mesh cage at one end.

    • Allow the experimental mouse to explore the arena for 5 minutes.

    • Track the movement of the experimental mouse and measure the time spent in the "interaction zone" (the area immediately surrounding the caged CD-1 mouse) versus the "corner zones."

Expected Outcome: Vehicle-treated mice subjected to CSDS will exhibit significant social avoidance, spending less time in the interaction zone. Chronic treatment with PF-4455242 is expected to prevent this social avoidance, with the mice spending a similar amount of time in the interaction zone as non-stressed control animals.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by its endogenous ligand, dynorphin, or synthetic agonists, initiates a G-protein-mediated signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. KOR antagonists, such as PF-4455242, block this pathway.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB CREB PKA->CREB ↓ Phosphorylation Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release ↓ Neurotransmitter Release Hyperpolarization Neuronal Inhibition K_channel->Hyperpolarization Hyperpolarization Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates PF4455242 PF-4455242 (Antagonist) PF4455242->KOR Blocks

Simplified signaling pathway of the kappa-opioid receptor.

References

A Head-to-Head Comparison of Experimental Kappa-Opioid Receptor Antagonists: PF-4455242, CERC-501, and JDTic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has emerged as a promising target for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. Antagonism of the KOR is hypothesized to alleviate stress-induced anhedonia and dysphoria. This guide provides a head-to-head comparison of three experimental KOR antagonists that have been subject to significant preclinical and clinical investigation: PF-4455242, CERC-501 (also known as LY2456302), and JDTic.

This comparison focuses on their in vitro and in vivo pharmacological properties, drawing from a range of experimental data to provide a clear, objective overview for researchers in the field.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for PF-4455242, CERC-501, and JDTic, focusing on their binding affinity for opioid receptors, functional antagonism, and pharmacokinetic properties in preclinical models.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOR Selectivity
PF-4455242 1-3[1]10-64[1]>4000[1]~10-20 fold[1]>1333 fold
CERC-501 0.807~24 (30-fold less than KOR)>30-fold less than KOR~30 fold>30 fold
JDTic 0.32570 (relative to KOR Ke)>16600 (relative to KOR Ke)~1780 fold>51875 fold

Table 2: In Vitro Functional Antagonism & Preclinical Pharmacokinetics

CompoundFunctional Activity (KOR)Half-life (t½) in RatsBrain/Plasma Ratio in Rats
PF-4455242 Partial Antagonist (Imax ≈ 50%)[1]Short-acting[1]Data not readily available
CERC-501 Neutral Antagonist (IC50 = 3.0 ± 4.6 nM)~3.8 hours (oral)[2]Data not readily available
JDTic Potent Antagonist (Ke = 0.006 nM)24-41 hours[1][3][4]Increases over time, indicating brain accumulation[1][3]

Key Experimental Methodologies

The data presented in this guide are derived from standard and widely accepted experimental protocols in pharmacology and drug discovery. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human KOR, MOR, or DOR) are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PF-4455242).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional activity of a compound as an agonist, partial agonist, or antagonist at a G-protein coupled receptor (GPCR).

Protocol:

  • Membrane Preparation: Cell membranes expressing the KOR are prepared.

  • Incubation: The membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and GDP. For antagonist testing, varying concentrations of the antagonist are pre-incubated with the membranes before the addition of a known KOR agonist (e.g., U-50,488).

  • G-protein Activation: Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: For antagonists, the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The equilibrium dissociation constant (Ke) for the antagonist can be calculated using the Schild equation.

In Vivo Tail-Flick Test

Objective: To evaluate the analgesic or anti-analgesic (antagonist) effects of a compound in rodents.

Protocol:

  • Acclimatization: Animals (typically mice or rats) are habituated to the testing apparatus.

  • Baseline Measurement: A baseline tail-flick latency is determined by applying a heat source (e.g., a focused light beam or warm water bath at ~55°C) to a portion of the animal's tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.

  • Drug Administration: The test compound (KOR antagonist) is administered, often followed by a KOR agonist (e.g., U-50,488H) after a specific pre-treatment time.

  • Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in tail-flick latency indicates an analgesic effect. For an antagonist study, the ability of the test compound to block or reverse the agonist-induced increase in tail-flick latency is measured. The dose of the antagonist that produces a 50% reversal of the agonist's effect (ID50) can be calculated.

Visualizing Key Pathways and Processes

To further aid in the understanding of the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

KOR_Signaling_Pathway KOR_Antagonist KOR Antagonist (e.g., PF-4455242) KOR Kappa-Opioid Receptor (KOR) KOR_Antagonist->KOR Blocks Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates G_Protein Gi/o Protein KOR->G_Protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Downstream_Effects Modulation of Neuronal Activity & Gene Expression cAMP->Downstream_Effects MAPK->Downstream_Effects Beta_Arrestin->MAPK Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Kappa-Opioid Receptor Signaling Cascade.

KOR_Antagonist_Workflow Start Start: Candidate KOR Antagonist In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Ki for KOR, MOR, DOR) In_Vitro->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Agonist/Antagonist Profile) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Promising Candidates PK_Studies Pharmacokinetic Studies (t½, Brain/Plasma Ratio) In_Vivo->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., Tail-Flick Test) In_Vivo->PD_Studies Lead_Optimization Lead Optimization or Clinical Candidate Selection In_Vivo->Lead_Optimization Favorable Profile

References

A Guide to the Preclinical Use of Clinically Discontinued Kappa-Opioid Receptor Antagonist PF-4455242

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kappa-opioid receptor (KOR) antagonist PF-4455242, including a justification for its continued use in preclinical research despite its clinical discontinuation. While the user's initial query identified PF-4455242 as a Smoothened (SMO) antagonist, it is crucial to clarify that this compound is a selective KOR antagonist. Its development for bipolar depression was halted due to unfavorable toxicological findings in animals.[1]

This guide will compare PF-4455242 with other KOR antagonists, present supporting experimental data, and provide detailed methodologies to facilitate its appropriate use in a research setting.

Introduction to PF-4455242: A Selective KOR Antagonist

PF-4455242 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[2][3][4] It was under development by Pfizer for the potential treatment of bipolar depression.[1][2][3][5] The rationale for its development stemmed from the growing body of evidence implicating the KOR system in mood and substance use disorders.[6]

The development of PF-4455242 was discontinued (B1498344) in 2010 during Phase I clinical trials due to toxicity observed in animal studies after three months of exposure.[1][3][7] Despite its clinical discontinuation, PF-4455242 remains a valuable tool for researchers investigating the role of the KOR system in various physiological and pathological processes.

Justification for Preclinical Use of PF-4455242

The discontinuation of a drug from clinical development does not necessarily diminish its utility as a research tool. In the case of PF-4455242, several factors justify its continued use in preclinical studies:

  • High Selectivity and Affinity: PF-4455242 exhibits high affinity for the KOR, with an average Ki value of 3.0 nM for the human receptor.[4] This selectivity allows researchers to probe the specific functions of the KOR with minimal off-target effects.

  • Well-Characterized Pharmacology: The pharmacological properties of PF-4455242 have been extensively documented, providing a solid foundation for interpreting experimental results.[4]

  • Availability as a Research Chemical: PF-4455242 is commercially available from various suppliers for research purposes, ensuring its accessibility to the scientific community.

  • Probing Novel Biology: Using compounds with known mechanisms of action, even if discontinued, can help elucidate novel biological pathways and disease mechanisms.

Comparison with Alternative KOR Antagonists

Several other KOR antagonists are available for research, each with its own set of properties. The choice of antagonist will depend on the specific experimental needs.

CompoundSelectivity for KOR over MORDuration of ActionKey Features
PF-4455242 ~20-foldShort-actingOrally active, good brain penetration.
nor-Binaltorphimine (nor-BNI) HighLong-acting (weeks)Widely used classical antagonist, slow onset.[8]
JDTic HighLong-acting (weeks)Potent, but also discontinued from clinical trials.[8][9]
Aticaprant (CERC-501/LY2456302) HighShorter-actingHas been evaluated in human studies for depression and substance use disorders.[6][10]

Experimental Protocols

To ensure the reproducibility and validity of research using PF-4455242, it is essential to follow established experimental protocols.

Objective: To determine the binding affinity of PF-4455242 for the kappa-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR.

  • Binding Assay: Incubate the membranes with a radiolabeled KOR ligand (e.g., [³H]U69,593) in the presence of varying concentrations of PF-4455242.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value for PF-4455242 by nonlinear regression analysis of the competition binding data.

Objective: To assess the antidepressant-like effects of PF-4455242.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week.

  • Drug Administration: Administer PF-4455242 or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses and time points before the test.

  • Forced Swim Test: Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the PF-4455242-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizing Key Concepts

KOR_Signaling Dynorphin Dynorphin KOR KOR Dynorphin->KOR Agonist Gi_Go Gi/Go KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channels Gi_Go->Ca_channel Inhibits K_channel K⁺ Channels Gi_Go->K_channel Activates MAPK MAPK Pathway Gi_Go->MAPK Modulates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Activity cAMP->Neuronal_activity Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_activity K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Neuronal_activity PF4455242 PF-4455242 PF4455242->KOR Antagonist

Caption: Simplified Kappa-Opioid Receptor (KOR) signaling cascade.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (PF-4455242 or Vehicle) randomization->drug_admin behavioral_test Forced Swim Test (6 min) drug_admin->behavioral_test data_collection Data Collection (Immobility Time) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: Workflow for a typical preclinical behavioral study.

Justification_Logic goal Investigate KOR Function need Need for a Selective KOR Antagonist goal->need pf4455242 PF-4455242 need->pf4455242 discontinued Clinically Discontinued (Toxicity in Animals) pf4455242->discontinued properties Favorable Preclinical Properties: - High Selectivity - Well-Characterized - Commercially Available pf4455242->properties justification Justified for Preclinical Research (with appropriate ethical considerations) discontinued->justification properties->justification

Caption: Rationale for using PF-4455242 in preclinical research.

Conclusion

While PF-4455242 did not proceed to market for clinical use, its value as a selective KOR antagonist in a research context remains significant. Its well-defined pharmacological profile, coupled with its commercial availability, makes it an important tool for scientists working to unravel the complexities of the kappa-opioid system. By understanding its properties and the reasons for its clinical discontinuation, researchers can responsibly and effectively utilize PF-4455242 to advance our knowledge of neuropsychiatric and other disorders.

References

Safety Operating Guide

Prudent Disposal of PF-4455242 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Compound Identification and Properties

PF-4455242 hydrochloride is a selective, short-acting antagonist of the κ-opioid receptor.[3] As with any research chemical, it is imperative to handle it with care, assuming it may possess unknown hazards.

PropertyValue
Chemical Name 2-Methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride
CAS Number 1322001-35-3 (for hydrochloride)
Molecular Formula C₂₁H₂₉ClN₂O₂S
Molecular Weight 408.99 g/mol

II. Core Disposal Principle: Treat as Hazardous Waste

In the absence of specific disposal directives, laboratory personnel should handle this compound and any materials contaminated with it as hazardous waste.[4] This conservative approach minimizes the risk of environmental contamination and ensures compliance with general laboratory safety regulations.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Inventory and Identification:

    • Begin by conducting a thorough inventory of all containers of this compound.

    • Clearly label each container with the chemical name and any known hazard information.

  • Segregation:

    • Store waste this compound separately from other laboratory waste streams to avoid inadvertent chemical reactions.

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the compound for disposal. This includes, but is not limited to:

      • Safety goggles

      • Chemical-resistant gloves

      • A laboratory coat

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • For solid waste, use a container that can be securely closed.

    • For solutions, use a leak-proof container.

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of research chemicals is through a licensed hazardous waste disposal company.[5]

    • These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Documentation:

    • Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the contact information of the waste disposal service.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Unused/Expired This compound B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as Hazardous Waste B->D No E Wear appropriate Personal Protective Equipment (PPE) D->E F Segregate from other incompatible waste E->F G Collect in a labeled, sealed, and appropriate waste container F->G H Contact licensed hazardous waste disposal service G->H I Arrange for pickup and proper disposal H->I J Document all disposal activities I->J K End of Disposal Process J->K

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal hazardous waste management program. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-4455242 hydrochloride
Reactant of Route 2
Reactant of Route 2
PF-4455242 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。